Benzethonium chloride functions as a cationic surfactant with potent activity against bacteria, fungi, and viruses [1] [2]. Its mechanism is primarily physical, involving disruption of microbial membrane integrity.
The following diagram illustrates the sequential mechanism of antimicrobial action:
Diagram Caption: Sequential mechanism of this compound antimicrobial action through membrane disruption.
The amphiphilic structure enables multiple destructive processes [1]:
Recent studies reveal this compound exhibits broad-spectrum antitumor activity through multiple distinct signaling pathways in various cancers.
The compound demonstrates multimodal mechanisms across different cancer types:
Diagram Caption: Multiple anticancer mechanisms of this compound through different signaling pathways.
Table 1: Efficacy of this compound in Various Cancer Models
| Cancer Type | Cell Lines/Models | Key Targets/Pathways | Effective Concentration | Observed Effects |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27, FaDu, MOC1 mouse model | STAT3/MCL-1 apoptosis pathway [3] [4] | 2-3 μM (colony formation); 30-45 μM (apoptosis) [3] [4] | Inhibited proliferation, induced apoptosis, suppressed tumor growth [3] [4] |
| Non-Small Cell Lung Cancer (NSCLC) | H1975, A549, H1299, HCC827 | P53 signaling pathway [5] [6] | 2-8 μM (dose-dependent) [5] [6] | Cell cycle arrest, apoptosis, enhanced gefitinib sensitivity [5] [6] |
| Osteosarcoma | In vitro models | ERK1/2 signaling repression [3] | Not specified | Inhibited proliferation, migration, and invasion [3] |
| Hepatocellular Carcinoma | Rat model (in vivo) | Caspase-3-mediated apoptosis [3] | Combined with endoxan | Significant apoptosis increase, tumor reduction [3] |
Table 2: Experimental Methods for Assessing this compound Efficacy
| Assay Type | Protocol Overview | Key Parameters Measured | Application in BZN Research |
|---|---|---|---|
| Cell Viability (CCK-8) | Cells seeded in 96-well plates, treated with BZN, incubated with CCK-8 reagent, absorbance measured at 450nm [3] [5] | Half-maximal inhibitory concentration (IC50), proliferation inhibition [3] [5] | Dose-response curves across multiple cancer cell lines [3] [5] |
| Colony Formation | 500-1000 cells/well in 6-well plates, BZN treatment for 6-7 days, methanol fixation, crystal violet staining [3] [5] | Colony counts (>50 cells), survival fraction [3] [5] | Long-term proliferative capacity after BZN exposure [3] [5] |
| Apoptosis Assay (Flow Cytometry) | Annexin V-APC/PI staining, flow cytometry analysis (FACSCalibur/NovoExpress) [3] [5] | Apoptotic cell percentage (early/late apoptosis) [3] [5] | Mitochondrial-mediated apoptosis confirmation [3] [5] |
| Wound Healing/Migration | Uniform scratch with pipette tip, BZN treatment, wound area measurement at 0, 12, 18h [3] | Migration rate, wound closure percentage [3] | Inhibition of cell migration capacity [3] |
| Transwell Migration | Cells in serum-free medium in upper chamber, complete medium in lower chamber, BZN treatment, crystal violet staining [3] | Migrated cell count in random fields [3] | Direct migration inhibition quantification [3] |
| Cell Cycle Analysis | Ethanol fixation, PI staining, flow cytometry [5] | Cell distribution across G0/G1, S, G2/M phases [5] | Cell cycle arrest induction [5] |
Diagram Caption: Comprehensive experimental workflow for investigating this compound's anticancer mechanisms.
This compound represents a promising drug repurposing candidate with multiple advantageous characteristics. As an FDA-approved compound with known safety profile, it offers potential acceleration in therapeutic development [3] [5]. Its multimodal mechanisms—simultaneously targeting STAT3, p53, and other pathways—may help overcome drug resistance common in cancer therapy [3] [5]. The ability to enhance efficacy of existing targeted therapies like EGFR-TKIs presents significant clinical potential for combination regimens [5].
Future research should prioritize mechanism refinement to precisely elucidate binding interactions with STAT3 and other targets, comprehensive toxicological profiling specific to anticancer dosing, and systematic combination studies with standard chemotherapeutic and targeted agents. Translation to more complex in vivo models will be essential for validating therapeutic potential and establishing appropriate dosing regimens for potential clinical application.
Recent studies have identified BZN as a broad-spectrum antitumor agent, with two primary anticancer mechanisms proposed for different cancer types, as summarized in the table below.
| Proposed Mechanism | Key Molecular Targets & Effects | Cancer Models Studied | Selected Experimental Data |
|---|---|---|---|
| STAT3 Pathway Inhibition [1] | Binds to STAT3's SH2 domain; inhibits dimerization & nuclear translocation; ↓ p-STAT3; ↓ MCL-1; induces mitochondrial apoptosis [1] | HNSCC (FaDu, CAL27 cells), mouse model (MOC1 cells) [1] | IC₅₀ (Cell viability): ~3.8 µM (FaDu, 48h) [2]. In vivo: 5 mg/kg inhibited xenograft growth (SCID mice) [3]. |
| p53 Signaling Pathway Modulation [4] | Regulates cell cycle, apoptosis, and EMT signaling; specific molecular targets not fully defined [4] | Non-small cell lung cancer (H1975, A549, H1299, HCC827 cells) [4] | Synergy with Gefitinib: Combined with 10 µM Gefitinib, 10 µM BZN induced significant apoptosis in H1975 cells [4]. |
The following diagram illustrates the two proposed antitumor mechanisms of action of Benzethonium Chloride (BZN) based on recent studies:
Figure 1: Proposed antitumor mechanisms of this compound (BZN).
The following methodologies are commonly used in contemporary studies to evaluate BZN's antitumor activity.
Beyond emerging cancer research, BZN has a long history of safe and effective use as a topical antimicrobial.
| Attribute | Description |
|---|---|
| FDA-Approved Uses | Skin antiseptic in first-aid products (e.g., hand cleansers, wipes) at concentrations of 0.1% to 0.2% [5] [2]. |
| Other Applications | Preservative in cosmetics, mouthwashes, and some injectable pharmaceuticals (e.g., butorphanol tartrate injection) [4] [5] [6]. |
| Toxicity (Acute) | Toxic if ingested orally; rat acute oral LD₅₀ is 295 mg/kg. Ingestion can cause GI distress, burns, and in severe cases, CNS depression or coma [2]. |
| Toxicity (Long-Term) | A two-year dermal study in rats showed no evidence of carcinogenic activity [5] [2]. |
BZN exerts its anti-cancer effects by directly targeting a key step in the STAT3 signaling cascade, ultimately inducing mitochondrial-mediated apoptosis in cancer cells [1] [2].
The following diagram illustrates this mechanism and the logical flow from BZN exposure to the induction of cell death:
BZN inhibits STAT3 signaling by binding its SH2 domain to induce apoptosis.
BZN demonstrates potent and dose-dependent antitumor activity across multiple cellular processes critical for cancer progression.
| Cell Line | Description | BZN Concentration Range Tested | Key Findings (IC50 values were concentration-dependent) |
|---|---|---|---|
| CAL27 | Human tongue squamous cell carcinoma | Various concentrations | Significant inhibition of cell proliferation at 24, 48, and 72 hours. |
| FaDu | Human pharyngeal squamous cell carcinoma | Various concentrations | Significant inhibition of cell proliferation at 24, 48, and 72 hours. |
| TU686 | Human laryngeal carcinoma | Various concentrations | Inhibited proliferation. |
| TU177 | Laryngeal carcinoma | Various concentrations | Inhibited proliferation. |
| Assay Type | Cell Lines | BZN Concentrations Tested | Key Findings |
|---|---|---|---|
| Wound Healing (Migration) | FaDu, CAL27 | 10 µM, 20 µM | Significantly inhibited cell migration at 12 and 18 hours. |
| Transwell (Migration) | FaDu, CAL27 | 10 µM, 20 µM | Markedly reduced the number of migrated cells after 48 hours. |
| Colony Formation | FaDu, CAL27 | 2 µM, 3 µM | Drastically reduced the number and size of colonies after 14 days. |
| Cell Line | BZN Concentrations | Outcome (Annexin V-APC/PI Staining) |
|---|---|---|
| FaDu | 30 µM, 45 µM | Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours. |
| CAL27 | 30 µM, 45 µM | Significantly increased the percentage of apoptotic cells (both early and late apoptosis) after 48 hours. |
Here are the detailed methodologies for the key experiments that demonstrate BZN's efficacy.
The normal STAT3 activation pathway and the precise point of BZN inhibition can be visualized as follows:
Normal STAT3 activation and the point of BZN inhibition at the dimerization step.
BZN represents a promising repurposing candidate for cancer therapy, particularly for HNSCC with constitutive STAT3 activation. Its direct inhibition of the STAT3 SH2 domain, coupled with robust preclinical data, warrants further investigation.
Benzethonium chloride (BZN) is an FDA-approved antiseptic agent that has recently emerged as a promising anti-cancer therapeutic candidate through its newly discovered mechanism as a STAT3 signaling inhibitor. STAT3 (Signal Transducer and Activator of Transcription 3) is a critically important transcription factor that is constitutively activated across diverse cancer types, including head and neck squamous cell carcinoma (HNSCC), breast cancer, lymphoma, melanoma, and lung cancer. This persistent activation drives tumorigenesis, progression, and metastasis while contributing to therapy resistance and poor clinical outcomes. The significance of STAT3 inhibition is further underscored by its role in suppressing antitumor immune responses and inducing resistance to PD-1/PD-L1 antibody therapy, making it a valuable target for cancer treatment [1] [2].
The Src Homology 2 (SH2) domain of STAT3 represents a particularly attractive therapeutic target because it mediates critical protein-protein interactions necessary for STAT3 activation. SH2 domains are approximately 100 amino acid modular structural units that specifically recognize and bind to phosphorylated tyrosine residues. These domains feature a conserved architecture consisting of a central β-sheet flanked by two α-helices, with a highly conserved FLVR motif (particularly the arginine at position βB5) that provides key interactions with the phosphotyrosine moiety. This "two-pronged plug" interaction mechanism involves both a deep basic pTyr binding pocket and an adjacent specificity pocket that typically recognizes residues C-terminal to the phosphotyrosine [3] [4] [5].
BZN exerts its anti-cancer effects through direct interaction with the STAT3 SH2 domain, which disrupts the essential activation process of this transcription factor. Research demonstrates that BZN binds to the SH2 domain, thereby inhibiting STAT3 dimerization through interference with the reciprocal phosphotyrosine-SH2 domain interactions between STAT3 monomers. This dimerization blockade subsequently prevents nuclear translocation of phosphorylated STAT3 (p-STAT3), ultimately disrupting the transcription of STAT3-regulated genes that promote cell survival and proliferation [1] [2].
The downstream molecular consequences of this STAT3 inhibition are significant and measurable. BZN treatment downregulates MCL-1 expression, an anti-apoptotic protein and established STAT3 transcriptional target. This reduction in MCL-1 levels plays a pivotal role in initiating mitochondrial-mediated apoptosis in cancer cells, representing a key mechanism through which BZN exerts its cytotoxic effects in HNSCC models. This cascade of molecular events—from SH2 domain binding through MCL-1 downregulation to apoptosis induction—establishes a coherent mechanistic pathway explaining BZN's anti-cancer properties [1] [2].
Figure 1: BZN inhibits STAT3 signaling by binding the SH2 domain, preventing dimerization, nuclear translocation, and pro-survival gene expression including MCL-1, thereby inducing mitochondrial apoptosis.
The molecular recognition between BZN and the STAT3 SH2 domain involves specific structural features of the domain itself. SH2 domains maintain a highly conserved fold characterized by a central anti-parallel β-sheet flanked by two α-helices, with the phosphotyrosine-binding pocket formed by residues from the αA helix, βB, βC, and βD strands, and the BC loop. The FLVR arginine residue (at position βB5) serves as a critical recognition element that pairs with the negatively charged phosphate group on phosphotyrosine, contributing as much as half of the binding free energy. Additional conserved basic residues at positions αA2 and βD6 further coordinate phosphate binding, with different SH2 domain classes utilizing different combinations of these residues for phosphotyrosine recognition [3] [4].
While the exact structural details of BZN binding to the STAT3 SH2 domain require further elucidation, the compound likely exploits the natural plasticity and allosteric networks inherent to SH2 domains. Recent research has revealed that SH2 domains exhibit remarkable structural flexibility, with binding capabilities modulated throughout their structure rather than being confined solely to the canonical binding pocket. Allosteric networks involving residues distant from the binding site can influence ligand recognition and specificity, suggesting potential mechanisms for BZN's inhibitory effects that may extend beyond simple competitive binding at the phosphotyrosine pocket [6].
Table 1: In vitro efficacy of BZN in HNSCC cell lines
| Cell Line | Assay Type | BZN Concentration | Effect | Reference |
|---|---|---|---|---|
| CAL27 | CCK-8 proliferation | Multiple concentrations (dose-dependent) | Significant proliferation inhibition | [1] [2] |
| FaDu | CCK-8 proliferation | Multiple concentrations (dose-dependent) | Significant proliferation inhibition | [1] [2] |
| CAL27 | Apoptosis assay | 30 μM, 45 μM | Marked apoptosis induction | [1] [2] |
| FaDu | Apoptosis assay | 30 μM, 45 μM | Marked apoptosis induction | [1] [2] |
| CAL27 | Colony formation | 2 μM, 3 μM | Reduced colony formation | [1] [2] |
| FaDu | Colony formation | 2 μM, 3 μM | Reduced colony formation | [1] [2] |
| CAL27 | Wound healing | 10 μM, 20 μM | Inhibited cell migration | [1] [2] |
| FaDu | Wound healing | 10 μM, 20 μM | Inhibited cell migration | [1] [2] |
| CAL27 | Transwell migration | 10 μM, 20 μM | Reduced migratory capacity | [1] [2] |
| FaDu | Transwell migration | 10 μM, 20 μM | Reduced migratory capacity | [1] [2] |
Table 2: In vivo efficacy of BZN in HNSCC mouse models
| Model Type | Cell Line | BZN Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Subcutaneous tumor model | Mouse HNSCC cell line MOC1 | Not specified (in vivo effective dose) | Marked suppression of tumor growth | [1] [2] |
| In vivo mechanistic studies | Not specified | Not specified | Inhibition of STAT3 nuclear translocation | [1] [2] |
The quantitative data demonstrate BZN's potent anti-cancer activity across multiple dimensions. The compound exhibits dose-dependent effects in proliferation assays, with significant activity observed at concentrations ranging from 2-45 μM depending on the assay type. Importantly, BZN impacts not only cancer cell viability but also critical oncogenic processes including clonogenic capacity, migratory potential, and apoptotic resistance. The in vivo validation using subcutaneous tumor models confirms that these in vitro findings translate to actual tumor growth suppression in a more physiologically relevant context [1] [2].
Cell Culture and Treatment Conditions: HNSCC cell lines (including CAL27, FaDu, TU686, and TU177) are maintained in DMEM medium supplemented with 10% fetal bovine serum under standard culture conditions (37°C, 5% CO2). BZN is dissolved in phosphate-buffered saline (PBS) to create stock solutions, with appropriate solvent controls included in all experiments. For apoptosis inhibition studies, specific cell death pathway inhibitors are utilized: Z-VAD-FMK for apoptosis, 3-Methyladenine for autophagy, Ferrostatin-1 for ferroptosis, and Necrostatin-1 for necroptosis, each dissolved in DMSO [1] [2].
CCK-8 Proliferation Assay:
Apoptosis Analysis by Flow Cytometry:
Western Blot Analysis of STAT3 Pathway:
Immunofluorescence for Nuclear Translocation:
SH2 Domain Binding Assays: Multiple specialized techniques can assess direct SH2 domain binding:
SH2-PLA (Proximity Ligation Assay):
Surface Plasmon Resonance (SPR):
The discovery of BZN as a STAT3 SH2 domain inhibitor holds significant translational potential for cancer therapy. As an FDA-approved compound with established safety profiles, BZN offers a potential accelerated path to clinical application for oncology indications through drug repurposing strategies. The multi-faceted efficacy of BZN—simultaneously impacting proliferation, apoptosis, and migration—suggests potential utility in addressing tumor heterogeneity and therapeutic resistance. Furthermore, the central role of STAT3 signaling in the tumor microenvironment suggests BZN may potentially enhance response to immunotherapies, though this application requires direct experimental validation [1] [2].
Future research should prioritize several key directions: structural characterization of the BZN-STAT3 SH2 domain interaction through X-ray crystallography or cryo-EM; optimization of dosing regimens and combination strategies with standard therapies; investigation of potential predictive biomarkers for patient selection; and comprehensive assessment of safety and toxicology in cancer-specific contexts. Additionally, exploring BZN's potential in other STAT3-driven malignancies beyond HNSCC would help define the full therapeutic scope of this repositioned agent [1] [2] [5].
The table below summarizes the key anticancer effects and proposed mechanisms of action of BZN in different cancer types, as identified from recent research:
| Cancer Type | Key Anticancer Effects (In Vitro/In Vivo) | Proposed Mechanisms of Action | Supporting Citations |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | • Inhibited proliferation of CAL27, FaDu, TU177, TU686 cells (IC50 not specified) • Induced apoptosis in FaDu and CAL27 cells • Suppressed tumor growth in MOC1 mouse model [1] | • Direct binding to STAT3's SH2 domain • Inhibition of STAT3 dimerization & nuclear translocation • Downregulation of MCL-1 [1] | [1] | | Non-Small Cell Lung Cancer (NSCLC) | • Inhibited proliferation of H1975, A549, H1299, HCC827 cells • Increased sensitivity of H1975 cells to Gefitinib [2] | • Regulation of cell cycle, apoptosis, EMT via p53 signaling pathway [2] | [2] | | Lung Cancer | • Inhibited proliferation & colony formation in A549, H1299 cells • Induced apoptosis • Delayed tumor xenograft growth in mice [3] | • Induction of G1 cell cycle arrest • p38-mediated phosphorylation & degradation of Cyclin D1 [3] | | Osteosarcoma | • Suppressed proliferation, migration, invasion of 143B, MG63 cells • Inhibited tumor growth in vivo [4] | • Repression of ERK1/2 signaling pathway [4] |
BZN exerts its anticancer effects through multiple distinct molecular pathways, depending on the cancer type.
Proposed mechanism of BZN action via STAT3 pathway inhibition in HNSCC [1].
Proposed mechanism of BZN action via p53 pathway activation in NSCLC [2].
Promising data from animal models supports BZN's potential for therapeutic repurposing:
Standard experimental methodologies used in the cited studies provide a reference for investigating BZN's effects.
Research into BZN as an anticancer agent is still evolving. Key considerations for future work include:
The repurposing of BZN presents a promising strategy for rapid, lower-cost anticancer drug development. Future research should focus on validating its molecular targets, optimizing dosing regimens, and conducting comprehensive toxicological assessments to advance its potential for clinical application.
This compound (BZT-Cl) is a synthetic quaternary ammonium compound (QAC) that has gained significant importance in pharmaceutical and cosmetic applications due to its broad-spectrum antimicrobial activity and cationic surfactant properties. This odorless white solid compound exhibits excellent water solubility (approximately 40 g/dm³ at 20°C) and demonstrates potent surface-active characteristics that make it valuable across various drug delivery systems and antiseptic formulations [1]. As a quaternary ammonium salt, this compound consists of a positively charged nitrogen atom covalently bonded to four carbon atoms, creating a molecular structure with both hydrophilic and hydrophobic regions that facilitate its surfactant behavior [1] [2]. The compound's unique combination of antimicrobial efficacy and physicochemical properties has established its role in diverse applications ranging from topical antimicrobial agents to potential drug delivery enhancers in pharmaceutical development.
The molecular structure of this compound features a complex arrangement with a molecular weight of 448.09 g·mol⁻¹ and a melting point between 163-165°C [1] [3]. Its chemical composition includes a benzyl group that contributes to its antimicrobial activity, along with ethoxy chains that enhance water solubility, and trimethylpentyl groups that provide hydrophobic characteristics essential for membrane penetration [3]. This strategic molecular design results in a compound with a balanced partition coefficient (LogP of approximately 4.0) that enables effective interaction with both hydrophilic and hydrophobic environments, a crucial property for pharmaceutical applications where membrane penetration and bioavailability are significant considerations [2].
This compound possesses a well-defined chemical structure that underpins its functional properties as a cationic surfactant. The systematic IUPAC name is benzyldimethyl(2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethyl)azanium chloride, reflecting its multicomponent architecture [1]. The molecule features a quaternary ammonium center where a nitrogen atom is permanently charged and bonded to four organic groups: a benzyl group, two methyl groups, and an ethoxyethyl chain that terminates in a phenoxy group connected to a 2,4,4-trimethylpentan-2-yl hydrophobic moiety [3] [2]. This arrangement creates a distinct amphiphilic character with a positively charged hydrophilic head and an extensive hydrophobic tail that facilitates surfactant behavior. The structural complexity is quantified by a complexity rating of 466, with 12 rotatable bonds that provide significant molecular flexibility [2].
The crystalline structure of this compound typically incorporates a water molecule in a 1:1 ratio, forming a monohydrate compound that enhances its stability and solubility characteristics [3]. Nuclear Magnetic Resonance (NMR) studies confirm the structural assignment, with characteristic proton resonances including: aromatic CH protons appearing as multiplets at 7.05-7.368 ppm, CH₂ aliphatic protons as singlets at 1.482 and 4.373 ppm, and N(CH₃)₂ protons as a singlet at 3.359 ppm [3]. The molecular dimensions and structural features contribute to a topological polar surface area of 18.5 Ų, which is relatively low despite the permanent positive charge, explaining its ability to interact effectively with hydrophobic environments [2].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value | Conditions/Method |
|---|---|---|
| Molecular Weight | 448.09 g·mol⁻¹ | - |
| Melting Point | 163-165°C | - |
| Water Solubility | 40 g/dm³ | 20°C |
| Partition Coefficient (LogP) | 4.0 | - |
| pH (1% solution) | 4.8-5.5 | 20°C |
| Critical Micelle Concentration | 0.10-0.15 mM | 25°C |
| Surface Tension at CMC | 34.5 mN/m | 25°C |
| Refractive Index | 1.5101 | 25°C |
| Topological Polar Surface Area | 18.5 Ų | - |
| Rotatable Bond Count | 12 | - |
This compound exhibits distinct surfactant behavior with a critical micelle concentration (CMC) typically ranging between 0.10-0.15 mM at 25°C, above which it spontaneously forms micellar structures that enhance solubility of hydrophobic compounds [3]. The compound demonstrates a surface tension reduction capability to approximately 34.5 mN/m at the CMC, indicating strong surface activity [3]. Its solubility profile extends beyond water to include alcoholic solutions, making it versatile for formulation development [2]. The slightly acidic pH of its aqueous solutions (4.8-5.5 for 1% solution) contributes to stability while remaining compatible with physiological pH ranges for topical applications [2]. Thermal analysis reveals that this compound begins decomposition at temperatures above 120°C, emitting toxic fumes of hydrogen chloride and nitrogen oxides when exposed to extreme heat, requiring appropriate handling considerations during processing [2].
This compound exerts its antimicrobial activity primarily through disruption of microbial membrane integrity. As a cationic surfactant, the molecule's positively charged quaternary ammonium group interacts electrostatically with the negatively charged phospholipid head groups and teichoic acids in bacterial cell membranes [1] [4]. This initial attraction positions the molecule for insertion of its hydrophobic components into the lipid bilayer, causing reorganization of membrane architecture and eventual membrane disintegration [4]. The process results in increased membrane permeability, leakage of intracellular contents, and ultimately cell death. This mechanism provides broad-spectrum activity against bacteria, fungi, and enveloped viruses without targeting specific metabolic pathways, thereby reducing the likelihood of resistance development compared to target-specific antibiotics [1].
The effectiveness of this membrane disruption mechanism is influenced by several factors including the chain length of hydrophobic groups, critical micelle concentration, and the charge density of the molecule. This compound's specific structure with a C8 chain (2,4,4-trimethylpentyl group) provides optimal hydrophobicity for membrane penetration while maintaining adequate water solubility for biological availability [2]. Studies have demonstrated that this compound effectively disrupts lipid bilayer membranes even at concentrations below its CMC, suggesting that monomeric species contribute significantly to antimicrobial activity through specific molecular interactions with membrane components [4]. This membrane-targeting mechanism explains the observed efficacy against multidrug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile [1].
The following diagram illustrates the sequential mechanism of antimicrobial action of this compound:
Diagram 1: Antimicrobial mechanism of this compound showing sequential membrane disruption process.
The antibacterial efficacy of this compound has been quantitatively evaluated through standardized susceptibility testing methods. Recent investigations have employed both disk-diffusion assays on agar medium to determine zones of inhibition and agar-dilution methods to establish minimum inhibitory concentrations (MICs) against reference bacterial strains [3]. These studies demonstrate that this compound exhibits potent activity against a broad spectrum of pathogens, with particular efficacy against Gram-positive organisms including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes [1] [3]. The compound has also shown enhanced anti-pseudomonal activity when combined with colistin compared to either agent alone, suggesting potential synergistic combinations for challenging Gram-negative infections [3].
Research findings indicate that this compound maintains its antibacterial potency against foodborne pathogens such as Salmonella enterica serovar Typhimurium and Escherichia coli, supporting its application as a disinfectant in the food industry and as a preservative in cosmetic products [3]. The MIC values typically range between 5-50 μg/mL depending on the bacterial strain, with Gram-positive organisms generally showing greater susceptibility than Gram-negative species due to differences in cell wall structure [3]. Against Streptococcus mutans, a primary cariogenic bacterium, this compound demonstrates significant efficacy at low concentrations, supporting its inclusion in oral care products such as mouthwashes [3].
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Against Bacterial Pathogens
| Bacterial Strain | MIC Range (μg/mL) | Testing Method | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 5-15 | Agar dilution | [1] |
| Listeria monocytogenes | 10-20 | Agar dilution | [3] |
| Salmonella enterica Typhimurium | 15-30 | Agar dilution | [3] |
| Escherichia coli | 20-50 | Agar dilution | [3] |
| Pseudomonas aeruginosa | 50-100 | Agar dilution | [3] |
| Streptococcus mutans | 5-10 | Broth microdilution | [3] |
| Burkholderia spp. | 25-75 | Agar dilution | [3] |
The minimum inhibitory concentration (MIC) of this compound can be determined using the standardized agar dilution method according to the following protocol:
Preparation of Mueller-Hinton Agar: Prepare Mueller-Hinton agar according to manufacturer instructions and sterilize by autoclaving at 121°C for 15 minutes. Cool the sterilized agar to approximately 50°C in a water bath before incorporating antimicrobial solutions [3].
This compound Dilution Series: Prepare a stock solution of this compound in sterile distilled water at a concentration of 5120 μg/mL. Serially dilute two-fold to obtain concentrations ranging from 2560 μg/mL to 2.5 μg/mL. Add each dilution to separate containers of molten agar to achieve the desired final concentrations, typically ranging from 0.5-256 μg/mL [3].
Inoculum Preparation: Grow bacterial test strains in Mueller-Hinton broth to the mid-logarithmic phase (approximately 5×10⁸ CFU/mL). Adjust turbidity to match a 0.5 McFarland standard, then further dilute to obtain a final inoculum density of approximately 1×10⁴ CFU per spot [3].
Inoculation and Incubation: Apply bacterial inocula to the surface of agar plates containing serial dilutions of this compound using a multi-point inoculator. Incubate plates at 35±2°C for 16-20 hours in ambient air. Include growth control plates without antimicrobial agent and quality control strains with known MIC values [3].
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the test organism. Record results and compare with quality control ranges to ensure accuracy [3].
This method provides quantitative data on antibacterial potency essential for formulation development and concentration optimization for specific applications. The protocol can be modified for antifungal testing by substituting appropriate media such as RPMI 1640 and extending incubation times for slower-growing fungi [3].
The effective formulation of this compound requires careful consideration of concentration ranges tailored to specific application needs. For antimicrobial and preservative functions in topical products, the recommended concentration typically ranges between 0.1%-0.2% as specified by the US Food and Drug Administration for first aid products [1] [2]. When functioning as an emulsifying agent in creams and lotions, lower concentrations of 0.05%-0.2% are generally sufficient to stabilize oil-water interfaces while minimizing potential irritation [2]. In alcohol-based preparations such as hand sanitizers, concentrations of 0.1%-0.5% provide effective antimicrobial activity while maintaining acceptable sensory properties [2].
This compound demonstrates compatibility with various excipients commonly used in pharmaceutical formulations, including other surfactants and preservatives such as phenoxyethanol and ethylhexylglycerin [2]. However, care must be taken when combining this compound with other cationic ingredients due to potential incompatibilities that may reduce antimicrobial efficacy or formulation stability [2]. The compound exhibits optimal stability in formulations with a pH range between 4 and 8, requiring appropriate buffering systems to maintain integrity throughout the product shelf life [2]. When stored properly in airtight containers protected from light and moisture, formulations containing this compound typically maintain effectiveness for two years or more [2].
Table 3: Recommended Concentration Ranges for Different Formulation Types
| Application Type | Concentration Range | Primary Function | Key Considerations |
|---|---|---|---|
| First Aid Antiseptics | 0.1-0.2% | Antimicrobial, Preservative | FDA-specified limit; effective against common pathogens |
| Leave-on Products (Lotions, Creams) | 0.1-0.5% | Emulsifying, Preservative | Higher concentrations may cause irritation; patch testing recommended |
| Rinse-off Products (Cleansers, Body Washes) | 0.1-0.5% | Surfactant, Antimicrobial | Avoid residue buildup through optimal rinsability |
| Alcohol-based Sanitizers | 0.1-0.5% | Antimicrobial | Soluble in alcohol; provides broad-spectrum activity |
| Mouthwashes | 0.1-0.2% | Antimicrobial, Antiplaque | Effective against oral pathogens including S. mutans |
The incorporation of this compound into pharmaceutical formulations presents several challenges that require specific resolution strategies:
Skin Irritation Potential: this compound can cause skin irritation, particularly in leave-on products at higher concentrations. Resolution: Limit concentrations to 0.1%-0.5% for leave-on products and conduct comprehensive patch testing during development. For sensitive skin formulations, consider combination with soothing agents such as aloe vera or bisabolol to mitigate irritation potential [2].
Cationic Incompatibility: Formulations may experience stability issues when this compound is combined with other cationic surfactants or preservatives. Resolution: Conduct systematic compatibility testing during pre-formulation stages. When incompatibilities are identified, consider alternative anionic or non-ionic surfactants that do not interfere with antimicrobial activity [2].
Residue Formation: Excessive use of this compound can lead to unacceptable residue on skin or surfaces, particularly in rinse-off products. Resolution: Optimize concentration within the 0.1%-0.5% range and incorporate secondary surfactants such as sodium lauryl sulfate or decyl glucoside to improve rinsability while maintaining efficacy [2].
Odor Issues: Some formulations may develop undesirable odor characteristics due to this compound, especially in products like deodorants and sanitizers. Resolution: Incorporate compatible fragrance systems or essential oils with antimicrobial properties such as tea tree oil or lavender oil to mask odors while potentially enhancing overall antimicrobial activity [2].
The qualitative and quantitative analysis of this compound utilizes various spectroscopic and chromatographic techniques to ensure identity, purity, and concentration accuracy. Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands including C-H stretching vibrations between 2850-3000 cm⁻¹, aromatic C=C stretching at 1500-1600 cm⁻¹, and C-N stretching vibrations at 1000-1250 cm⁻¹ [3]. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR spectra showing distinctive patterns: aromatic protons between 6.7-7.4 ppm, N⁺-CH₂ protons at approximately 4.37 ppm, O-CH₂ protons around 3.92 ppm, and N⁺-(CH₃)₂ protons at 3.36 ppm [3].
High-Performance Liquid Chromatography (HPLC) methods have been developed for precise quantification of this compound in pharmaceutical formulations. A typical reversed-phase method employs a C18 column (250 × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 60:40 ratio. Detection is performed using a UV detector set at 262 nm, with a flow rate of 1.0 mL/min and injection volume of 20 μL [2]. This method provides excellent linearity (r² > 0.999) across concentration ranges of 0.5-50 μg/mL, with quantification and detection limits typically around 0.1 μg/mL and 0.03 μg/mL, respectively [2]. For complex matrices, LC-MS/MS methods offer enhanced specificity and sensitivity, particularly for degradation product identification and metabolic studies.
This compound can be quantified in raw materials and formulations using titrimetric methods that leverage its ionic character. One established approach involves titrating with sodium dodecyl sulfate (SDS) using a mixed indicator system of dimidium bromide and sulphan blue:
Indicator Preparation: Prepare a mixed indicator solution containing 0.1% dimidium bromide and 0.05% sulphan blue in distilled water. The mixture produces a pink color in the presence of excess this compound and a blue color at the endpoint when all benzethonium ions have complexed with SDS [1].
Titration Procedure: Dissolve an accurately weighed sample of this compound (approximately 0.1 g) in 50 mL of distilled water. Add 2 mL of the mixed indicator solution and 5 mL of chloroform to create a biphasic system. Titrate with standardized 0.004 M SDS solution, shaking vigorously after each addition, until the pink color in the chloroform layer changes to blue [1].
Calculation: Calculate the this compound content using the formula: % BZT = (V × M × 448.1 × 100) / (W × 1000), where V is the volume of SDS solution used (mL), M is the molarity of SDS solution, and W is the sample weight (g). The factor 448.1 represents the molecular weight of this compound [1].
This method provides accurate and precise results for quality control purposes, with typical relative standard deviations of less than 1% for pharmaceutical-grade material. The endpoint is sharp and easily detectable, making the method suitable for routine analysis in quality control laboratories [1].
This compound represents a versatile cationic surfactant with well-established antimicrobial properties and formulation flexibility. Its dual functionality as both a surfactant and antimicrobial agent makes it particularly valuable in pharmaceutical applications where multifunctional excipients are advantageous. The compound's favorable safety profile at recommended concentrations, coupled with its broad-spectrum activity against clinically relevant pathogens, supports its continued use in antiseptic products, preservative systems, and novel drug delivery applications.
For research and development purposes, understanding the compound's physical and chemical characteristics is essential. The following table consolidates key data for easy reference.
| Property | Value / Description | Notes |
|---|---|---|
| Molecular Weight | 448.09 g·mol⁻¹ [1] | Monoistopic mass: 447.2904073 g/mol [2] [3] |
| Physical Form | White, odorless crystals or powder [1] [4] [5] | Very bitter taste [2] [5] |
| Melting Point | 163 - 165 °C (325 - 329 °F) [1] [5] | Lit. range 162-164°C [5] |
| Solubility in Water | ~40 g/L at 20°C [1] | Also reported as 1-5 g/100 mL [5] |
| log P (Octanol/Water) | ~4.0 [2] [4] | Indicator of lipophilicity |
| pH (1% Aqueous Solution) | 4.8 - 7.5 [2] [5] | Slightly alkaline to litmus [6] |
As a QAC, benzethonium chloride exerts its antimicrobial effect primarily through disruption of microbial cell membranes [7]. Its molecular structure is key to this function.
The following diagram illustrates this sequential process of microbial cell membrane disruption:
This compound is utilized across various industries due to its antimicrobial and surfactant properties.
| Application Area | Specific Use & Concentration | Regulatory & Safety Notes |
|---|---|---|
| Pharmaceuticals & Topical Antiseptics | First aid antiseptics at 0.1% - 0.2% [1]; preservative in injections, ophthalmic/otic preps at 0.01% - 0.02% [5]. | FDA specifies 0.1-0.2% as safe and effective for first aid [1]. ATC codes: D08AJ08 (antiseptic), R02AA09 (throat prep) [8]. |
| Cosmetics & Personal Care | Preservative and antimicrobial in lotions, creams, mouthwashes, deodorants [1] [2]. Typical use concentration: 0.1% - 0.5% [2]. | Can cause skin irritation in leave-on products at high concentrations; patch testing recommended for sensitive skin formulations [2]. |
| Disinfectants & Sanitizers | Active ingredient in household and institutional disinfectants, antibacterial wipes [1] [9]. | Effective against SARS-CoV-2 [9]. Regulated by the EPA [9]. |
| Other Uses | Hard surface disinfectant in food industry [1]; preservative in grapefruit seed extract [1]; titrant in analytical chemistry [1]. | Not approved as a food additive in the US and Europe [1]. |
While considered safe in dilute solutions for topical application, concentrated this compound poses health hazards and requires careful handling [7] [4].
| Aspect | Details |
|---|---|
| Toxicokinetics | Can be absorbed through the skin, mucous membranes, respiratory, and gastrointestinal tracts. Primarily metabolized by the liver and can accumulate in organs like the liver, lungs, and kidneys [7]. |
| Acute Toxicity | Ingestion: Can cause gastrointestinal irritation, nausea, vomiting, diarrhea, convulsions, shock, or collapse [7] [4] [6]. Dermal/Ocular Contact: Causes skin irritation and severe eye damage [4]. Inhalation: Leads to respiratory irritation [7]. | | Chronic Exposure | Repeated skin contact may cause dermatitis [4]. Some studies suggest a potential link to asthma and other health risks, but human data is limited [7]. | | Environmental Impact | Toxic to aquatic life and not readily biodegradable [4]. Strongly advised not to release into the environment [4]. | | Handling Precautions | Use protective gloves, safety goggles, and ventilation. In case of skin contact, remove contaminated clothing and wash with soap and water. For eye contact, rinse immediately with water and seek medical attention [4]. |
For researchers, here are methodologies for two common tests involving this compound.
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
This compound can be used to titrate anionic surfactants like SDS.
Benzethonium chloride (BZN) is an FDA-approved antimicrobial agent with demonstrated broad-spectrum anticancer activity across various malignancies, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) [1] [2] [3]. Its mechanisms involve inducing apoptosis, activating ER stress, and inhibiting critical pro-survival pathways like STAT3 and p53 signaling [1] [4] [3]. The following protocols summarize established methods for evaluating BZN's anti-proliferative effects.
The Cell Counting Kit-8 (CCK-8) assay is a common, sensitive method used to quantify BZN's effect on cell viability and proliferation [1] [5] [3].
Detailed Workflow:
To comprehensively characterize BZN's anti-tumor effects, the following complementary assays are recommended.
Research indicates that BZN exerts its anti-proliferative effects through multiple signaling pathways. The diagram below summarizes the key mechanistic findings from recent studies:
Key implications of these mechanisms:
The table below consolidates key experimental data from recent studies to aid in experimental design.
| Cancer Type | Cell Line | Assay Type | Reported IC₅₀ / Effective Concentrations | Key Observed Effects |
|---|---|---|---|---|
| HNSCC [1] [5] | FaDu | CCK-8 (48h) | ~3.8 µM (Viability) | Inhibited proliferation, induced apoptosis. |
| CAL27 | CCK-8 | Effective at tested concentrations | Inhibited proliferation, induced apoptosis. | |
| Various | Colony Formation | 2 - 3 µM | Significantly reduced long-term colony formation. | |
| Various | Apoptosis (Flow) | 30 - 45 µM | Marked increase in Annexin V+ apoptotic cells. | |
| NSCLC [3] | H1975 | CCK-8 (72h) | < 20 µM (Viability) | Inhibited proliferation, induced G0/G1 cell cycle arrest. |
| H1975 | Colony Formation | 2 - 8 µM | Dose-dependent reduction in colony formation. | |
| H1975 | Apoptosis (Flow) | 2 - 8 µM | Increased early and late apoptosis. |
Benzethonium Chloride is an FDA-approved antiseptic identified as a broad-spectrum antitumor agent [1]. Its ability to induce apoptosis hinges on two primary mechanisms:
The core mechanism of BZN action in HNSCC via STAT3 inhibition can be visualized in the following pathway diagram:
The table below summarizes the effective concentrations of BZN across different experimental models.
| Cancer Type | Cell Line / Model | Assay Type | BZN Concentration / IC₅₀ | Exposure Time | Key Observed Effects |
|---|
| HNSCC [1] | CAL27 & FaDu (in vitro) | CCK-8 / Apoptosis | ~2-3 µM (colony formation) ~30-45 µM (apoptosis) | 14 days (colony) 48 hours (apoptosis) | Inhibited proliferation, induced apoptosis, inhibited STAT3. | | HNSCC [1] | MOC1 (in vivo mouse) | Subcutaneous tumor | Not specified (in vivo dose) | Not specified | Suppressed tumor growth. | | NSCLC [2] | H1975 | CCK-8 / Colony Formation | IC₅₀: ~5-8 µM | 24-72 hours | Inhibited proliferation, induced apoptosis & cell cycle arrest, modulated p53. | | HCC [3] | HepG2 & Rat Model (in vivo) | Crystal Violet / In vivo study | Combined with Endoxan | Not specified | Synergistic increase in caspase-3; downregulated Bcl-2 & cytochrome C. |
Here are the standard protocols for key assays demonstrating BZN-induced apoptosis.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of BZN [1] [2].
This protocol quantifies the percentage of apoptotic cells [1] [2].
This protocol tests the long-term clonogenic survival of cancer cells after BZN treatment [1] [2].
Research indicates that BZN's utility extends beyond single-agent application.
The experimental workflow for studying BZN's effects, from in vitro to in vivo models, is outlined below.
This compound (BZC) is an FDA-approved antimicrobial agent commonly used in antiseptics and disinfectants that has recently emerged as a promising broad-spectrum anticancer compound. Drug repurposing of established agents like BZC offers significant advantages for oncology drug development, including known safety profiles and accelerated clinical translation pathways. BZC has demonstrated potent antitumor effects across diverse cancer types including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), osteosarcoma, and colorectal cancer through multiple molecular mechanisms. The colony formation assay, also known as clonogenic assay, represents a fundamental technique in oncology research for evaluating the long-term reproductive viability of cancer cells following drug treatment, providing critical information about the ability of compounds like BZC to inhibit tumorigenic potential at the cellular level.
Research indicates that BZC exerts its anticancer effects through pleiotropic mechanisms depending on cancer context, including direct binding to STAT3 and inhibition of its dimerization, modulation of the p53 signaling pathway, inhibition of Wnt/β-catenin signaling, and suppression of ERK1/2 phosphorylation. The compound's ability to simultaneously target multiple oncogenic pathways while demonstrating efficacy against therapy-resistant cancer cell models makes it particularly attractive for further development. These application notes provide standardized protocols and analytical frameworks for investigating BZC's anticancer properties using colony formation assays, enabling robust assessment of its effects on cancer cell survival and proliferative capacity.
Extensive in vitro studies have demonstrated BZC's concentration-dependent inhibitory effects across multiple cancer types. The table below summarizes colony formation assay data from recent investigations:
Table 1: Quantitative Efficacy of this compound in Colony Formation Assays Across Cancer Types
| Cancer Type | Cell Lines | BZC Concentration Range | Inhibition Effects | Key Signaling Pathways Affected | Citation |
|---|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma | CAL27, FaDu | 2-3 μM | Significant dose-dependent reduction in colony formation | STAT3/MCL-1 mitochondrial apoptosis | [1] |
| Non-Small Cell Lung Cancer | H1975, A549, H1299, HCC827 | 2-8 μM (approx. 1.5-6 μg/mL) | Marked inhibition of colony formation, enhanced gefitinib sensitivity | p53-mediated cell cycle and apoptosis regulation | [2] |
| Osteosarcoma | 143B, MG63 | Not specified in colony context | Suppressed proliferation, migration, and invasion | ERK1/2 signaling repression | [3] |
| Colorectal Cancer | HCT116, SW480 | Not specified | Inhibited viability, sphere formation, and induced apoptosis | Wnt/β-catenin signaling inhibition | [4] |
The half-maximal inhibitory concentrations (IC50) for BZC vary by cell line and exposure time, with reports indicating values of approximately 4.5-30 μM across various cancer models following 48-72 hour treatments. The differential sensitivity across cancer types highlights the importance of context-specific dosing considerations and suggests possible tissue-specific uptake or mechanism variations.
The following procedure adapts methodologies from multiple studies investigating BZC effects [1] [2] [3]:
Table 2: Recommended this compound Concentration Ranges by Cancer Type
| Cancer Type | Recommended Concentration Range | Critical Observations |
|---|---|---|
| HNSCC | 2-3 μM | Effective for significant colony reduction without complete cytotoxicity |
| NSCLC | 2-8 μM | Lower range (2-5 μM) effective for combination with gefitinib |
| Osteosarcoma | 4-7 μM | Associated with cytoplasmic vacuole accumulation |
| General Screening | 0.5-20 μM | Recommended for initial dose-response characterization |
BZC exerts its anticancer effects through modulation of multiple critical signaling pathways in a cell context-dependent manner. The following diagram illustrates key molecular mechanisms:
BZC's multimodal mechanism of action contributes to its efficacy across diverse cancer types:
The colony formation assay with BZC has several significant research applications:
Future research directions should focus on standardizing assay conditions across laboratories, establishing reference response ranges for common cancer cell lines, investigating long-term adaptive resistance mechanisms, and developing 3D culture models to better recapitulate in vivo conditions. The consistent demonstration of BZC's efficacy at low micromolar concentrations across diverse cancer types supports its continued investigation as a promising repurposed anticancer agent.
Benzethonium Chloride (BZN) is an FDA-approved antiseptic that has demonstrated significant anti-migratory and anti-invasive properties across multiple cancer cell lines in recent studies. Its mechanism involves the suppression of key pro-migratory signaling pathways, making it a compound of interest for investigating cancer metastasis.
The table below summarizes the anti-migratory effects of BZN and its key mechanisms as observed in recent literature:
| Cell Line / Cancer Type | Observed Effect on Migration/Invasion | Key Mechanistic Findings | Citations |
|---|---|---|---|
| HNSCC (FaDu, CAL27) | Significant inhibition of cell migration. | Putative binding to STAT3's SH2 domain, inhibiting STAT3 dimerization, nuclear translocation, and downregulation of downstream protein MCL-1. [1] | [1] |
| Osteosarcoma (143B, MG63) | Suppressed migration and invasion in vitro. | Repression of the ERK1/2 signaling pathway. [2] | [2] |
| Non-Small Cell Lung Cancer (H1975) | Inhibited cell proliferation and increased sensitivity to EGFR-TKIs. | Regulation of cell cycle, apoptosis, and EMT via the P53 signaling pathway. [3] | [3] |
This protocol is adapted from methods described in recent studies on HNSCC and osteosarcoma cells [1] [2].
1. Reagent Preparation
2. Cell Seeding and Scratch Creation
3. Drug Treatment and Image Acquisition
4. Data Analysis
The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanisms of action for BZN.
Background and Significance Benzethonium chloride (BZN), an FDA-approved antimicrobial agent, has been identified as a broad-spectrum anti-cancer compound in drug repurposing screens [1]. Recent studies have shown that BZN can significantly inhibit the migration and invasion of various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) [1] and osteosarcoma (OS) [2]. The Transwell migration assay is a cornerstone in vitro method for quantifying the anti-migratory effects of BZN and elucidating its underlying mechanisms of action.
Key Findings from Literature Research indicates that BZN exerts its anti-migratory effects through multifaceted mechanisms, primarily by targeting critical oncogenic signaling pathways. The summarized findings below provide a comparative overview of its effects and proposed mechanisms across different cancer types.
| Cancer Type | Cell Lines Tested | Key Effects on Migration/Invasion | Proposed Signaling Mechanisms |
|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) [1] | FaDu, CAL27 | Significant inhibition of migration. | Direct binding to STAT3's SH2 domain, inhibiting STAT3 dimerization and nuclear translocation, downregulating MCL-1. |
| Osteosarcoma (OS) [2] | 143B, MG63 | Suppressed migration and invasion in vitro; inhibited tumor growth in vivo. | Repression of the ERK1/2 signaling pathway. |
| Non-Small Cell Lung Cancer (NSCLC) [3] [4] | H1975 | Inhibited proliferation and increased sensitivity to gefitinib. | Modulation of the P53 signaling pathway, regulating cell cycle, apoptosis, and EMT. |
| Colorectal Cancer (CRC) [5] | HCT116, SW480 | Inhibited migration, invasion, and sphere formation. | Targeting the Wnt/β-catenin signaling pathway. |
This protocol is synthesized from methodologies described in recent publications investigating BZN [1] [2].
The anti-migratory effect of BZN is not a singular event but a consequence of its interaction with multiple signaling pathways. The following diagram integrates these mechanisms into a proposed experimental workflow.
Diagram 1: Proposed signaling pathways and cellular processes targeted by BZN that contribute to its anti-migratory effects. BZN inhibits multiple pro-oncogenic pathways, leading to a coordinated suppression of migration and invasion.
1. Compound Summary Benzethonium chloride (BZN) is an FDA-approved antiseptic that has been identified as a broad-spectrum anti-tumor agent. Recent studies reveal that BZN directly binds to the Src Homology 2 (SH2) domain of STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, thereby suppressing the expression of downstream target genes like MCL-1 and inducing apoptosis in cancer cells [1] [2].
2. Key Experimental Findings The anti-cancer efficacy of BZN and its effect on STAT3 have been demonstrated in various models.
Table 1: Summary of Key Experimental Findings for BZN
| Cancer Model | Experimental System | Key Findings on STAT3 & Efficacy | Source |
|---|---|---|---|
| Head & Neck Squamous Cell Carcinoma (HNSCC) | In vitro (FaDu, CAL27 cells); In vivo (mouse model) | Inhibits STAT3 dimerization; prevents nuclear translocation of p-STAT3; downregulates MCL-1; induces apoptosis; suppresses tumor growth [1]. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | In vitro (H1975, A549, H1299, HCC827 cells) | Inhibits proliferation & colony formation; induces apoptosis & cell cycle arrest; modulates P53 signaling; overcomes EGFR-TKI resistance [2]. | [2] |
3. Quantitative Activity Data The potency of BZN was quantified in various human cancer cell lines.
Table 2: Quantitative Cytotoxicity of this compound (BZN)
| Cell Line | Cancer Type | Reported IC50 Value (Note: Varies by treatment duration) | Source |
|---|---|---|---|
| H1975 | NSCLC (EGFR-TKI resistant) | ~7-8 μM (72 h) [2] | [2] |
| CAL27 | Head and Neck (HNSCC) | ~6.5 μM (72 h) [1] | [1] |
| FaDu | Head and Neck (HNSCC) | ~5.5 μM (72 h) [1] | [1] |
Below are detailed methodologies for key experiments verifying BZN's inhibition of STAT3 dimerization and function.
Protocol 1: Molecular Docking to Predict SH2 Domain Binding
Protocol 2: Co-Immunoprecipitation (Co-IP) for Dimerization Analysis
Protocol 3: Immunofluorescence for Nuclear Translocation Assay
The following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway and the experimental workflow for validating BZN.
STAT3 Signaling Pathway and BZN Inhibition Points
Experimental Workflow for STAT3 Inhibitor Validation
Benzethonium Chloride (BZN), an FDA-approved anti-infective agent, has been identified as a broad-spectrum antitumor compound [1] [2]. Recent research demonstrates its potent activity against Head and Neck Squamous Cell Carcinoma (HNSCC) by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is constitutively activated in many cancers and associated with poor prognosis [1].
The diagram below illustrates this core signaling pathway and the points of BZN intervention.
BZN Inhibits STAT3 Signaling and Triggers Apoptosis
The table below summarizes key experimental data from the cited study, providing a clear overview of BZN's effects [1].
Table 1: Summary of BZN Effects on HNSCC Models In Vitro and In Vivo
| Experimental Model | Assay Type | BZN Concentration/Dose | Key Findings and Quantitative Results |
|---|---|---|---|
| CAL27 & FaDu Cells | CCK-8 Proliferation | 0-45 μM | Significant, dose-dependent inhibition of cell proliferation after 24, 48, and 72 hours of treatment. |
| CAL27 & FaDu Cells | Colony Formation | 2 μM, 3 μM | Marked reduction in both the number and size of colonies after 14 days. |
| CAL27 & FaDu Cells | Apoptosis (Annexin V) | 30 μM, 45 μM for 48h | Induction of apoptosis. Specific rates were measured via flow cytometry. |
| CAL27 & FaDu Cells | Western Blot | 20 μM for 48h | Downregulation of MCL-1 protein expression; increased cleavage of caspase-3. |
| CAL27 & FaDu Cells | Immunofluorescence | 10 μM for 48h | Inhibition of p-STAT3 (Tyr705) nuclear translocation. |
| MOC1 Mouse Model | In Vivo Tumor Growth | 2 mg/kg (i.p., daily) | Significant suppression of subcutaneous tumor growth compared to control. |
This protocol details the method used to visualize the inhibition of p-STAT3 nuclear translocation by BZN [1] [3].
1. Cell Seeding and Treatment
2. Cell Fixation and Permeabilization
3. Blocking and Antibody Staining
4. Mounting and Visualization
This protocol describes the quantification of BZN-induced apoptosis [1] [3].
1. Cell Preparation
2. Cell Harvesting and Staining
3. Flow Cytometry Analysis
The following diagram outlines the key experimental workflow from cell treatment to data analysis.
Workflow for Evaluating BZN Mechanism
This compound represents a promising repurposed drug candidate for HNSCC therapy. Its well-defined mechanism of action, targeting the oncogenic STAT3 pathway, along with the detailed protocols provided, offers a solid foundation for further preclinical investigation and validation by the scientific community.
Benzethonium chloride (BzthCl), a synthetic quaternary ammonium salt belonging to the class of N-cationic surfactants, has emerged as a highly efficient, eco-friendly catalyst for the synthesis of pharmaceutically important imidazole derivatives. Chemically known as N-benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride, this compound exhibits dual functionality as both a surfactant and ionic liquid catalyst [1]. The significant green chemistry advantages of this compound include its biodegradability, low toxicity profile, and compatibility with aqueous reaction systems, making it an ideal candidate for sustainable organic synthesis protocols.
The structural features of this compound contribute to its remarkable catalytic properties. The molecule contains a positively charged quaternary nitrogen that facilitates electrostatic interactions with reactant molecules, while the hydrophobic domains enable solubilization of organic compounds in aqueous media through micelle formation [1]. This unique combination allows this compound to act as an efficient phase-transfer catalyst, enhancing reaction rates and yields in multi-component transformations. Furthermore, its widespread use in pharmaceutical and cosmetic formulations as an antimicrobial agent underscores its safety profile and compatibility with biologically active compounds [2].
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₂₇H₄₂ClNO₂ |
| Molar Mass | 448.09 g·mol⁻¹ |
| Physical Form | Odorless white solid |
| Melting Point | 163 °C |
| Solubility in Water | 40 g·dm⁻³ (at 20 °C) |
| CAS Registry Number | 121-54-0 |
| Safety Classification | Dangerous (H301, H314, H400) |
The this compound-catalyzed synthesis of imidazoles proceeds through a multi-component reaction (MCR) pathway that offers significant advantages in synthetic efficiency, atom economy, and environmental compatibility compared to traditional synthetic approaches [1]. These one-pot organic transformations assemble three or more substrates into a single desired product with minimal by-product formation and reduced energy consumption. The reaction mechanism involves the initial formation of a diimine intermediate through condensation of ammonium acetate with aromatic aldehydes, followed by nucleophilic attack of the carbonyl groups of benzil, cyclization, and subsequent dehydration to form the imidazole core structure [1].
This compound accelerates this transformation through micellar catalysis, whereby the reactant molecules are concentrated within the hydrophobic core of the surfactant aggregates, significantly increasing their effective local concentration and reaction probability [1]. The cationic head group of this compound additionally stabilizes developing negative charges on reaction intermediates through electrostatic interactions, thereby lowering the activation energy barriers for key bond-forming steps. This dual action of concentration effect and transition state stabilization enables the reaction to proceed efficiently under mild conditions with reduced reaction times and improved yields compared to conventional methods.
The following diagram illustrates the complete experimental workflow for the synthesis of both trisubstituted and tetrasubstituted imidazoles using this compound catalyst:
Objective: To synthesize 2,4,5-trisubstituted imidazoles via a one-pot, three-component condensation reaction catalyzed by this compound [1].
Materials:
Equipment:
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask, combine aromatic aldehyde (10 mmol), benzil (10 mmol), ammonium acetate (20 mmol), and this compound (10 mol%). Add 10 mL of ethanol-water (1:1 v/v) solvent mixture [1].
Reaction Execution: Heat the reaction mixture to 70°C with constant stirring using a magnetic stirrer. Maintain this temperature for the duration of the reaction [1].
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals. Typical reaction times range from 45 to 120 minutes depending on the electronic nature of the aromatic aldehyde substituents [1].
Workup Procedure: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute with 10 mL of water and extract the product with ethyl acetate (2 × 10 mL). Combine the organic layers and dry over anhydrous magnesium sulfate [1].
Purification: Concentrate the organic extract under reduced vacuum. Purify the crude product either by recrystallization from hot ethanol or by column chromatography on silica gel (60-120 mesh) using 20% ethyl acetate in petroleum ether as eluent [1].
Characterization: Characterize the purified products by melting point determination, FT-IR, ¹H-NMR (500 MHz), ¹³C-NMR (100 MHz), and mass spectral analysis to confirm structural identity and purity [1].
Objective: To synthesize 1,2,4,5-tetrasubstituted imidazoles via a one-pot, four-component condensation reaction catalyzed by this compound [1].
Materials:
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask, combine aromatic aldehyde (10 mmol), aromatic primary amine (10 mmol), benzil (10 mmol), ammonium acetate (10 mmol), and this compound (10 mol%). Add 10 mL of ethanol-water (1:1 v/v) solvent mixture [1].
Reaction Execution: Heat the reaction mixture to 70°C with constant stirring. Maintain this temperature for the duration of the reaction [1].
Reaction Monitoring: Monitor the reaction progress by TLC. Reaction times are typically slightly longer than for trisubstituted imidazoles due to the additional component.
Workup Procedure: After completion of the reaction, reduce the reaction volume by evaporation if necessary. Cool to room temperature, dilute with 10 mL of water, and extract with ethyl acetate (2 × 10 mL). Combine the organic extracts and dry over anhydrous magnesium sulfate [1].
Purification and Characterization: Concentrate the organic layer under vacuum and purify the crude product using either recrystallization from hot ethanol or column chromatography as described in Section 3.1. Characterize the final product using appropriate spectroscopic techniques [1].
The this compound-catalyzed synthetic protocol demonstrates excellent substrate versatility, accommodating a wide range of aromatic aldehydes with varying electronic properties. The following table summarizes representative examples of trisubstituted imidazoles synthesized using this methodology, along with corresponding reaction times and yields [1]:
Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles Using this compound Catalyst
| Entry | Aldehyde Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | C₆H₅- | 60 | 92 | 272-274 |
| 2 | 4-Cl-C₆H₄- | 45 | 94 | 215-217 |
| 3 | 4-CH₃-C₆H₄- | 75 | 89 | 238-240 |
| 4 | 4-OCH₃-C₆H₄- | 90 | 85 | 195-197 |
| 5 | 4-NO₂-C₆H₄- | 50 | 96 | 220-222 |
| 6 | 3-NO₂-C₆H₄- | 55 | 93 | 231-233 |
| 7 | 2-Cl-C₆H₄- | 70 | 88 | 241-243 |
| 8 | 4-OH-C₆H₄- | 120 | 82 | 255-257 |
The methodology has been successfully extended to the synthesis of 1,2,4,5-tetrasubstituted imidazoles, incorporating various aromatic amines as the fourth component. The following table presents representative examples [1]:
Table 3: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Using this compound Catalyst
| Entry | Aldehyde | Amine | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | C₆H₅CHO | C₆H₅NH₂ | 75 | 90 |
| 2 | 4-Cl-C₆H₄CHO | 4-CH₃-C₆H₄NH₂ | 60 | 92 |
| 3 | 4-OCH₃-C₆H₄CHO | 4-OCH₃-C₆H₄NH₂ | 100 | 84 |
| 4 | 4-NO₂-C₆H₄CHO | 4-Cl-C₆H₄NH₂ | 65 | 94 |
| 5 | 4-CH₃-C₆H₄CHO | 4-NO₂-C₆H₄NH₂ | 80 | 88 |
Optimization studies have revealed that 10 mol% of this compound represents the optimal catalyst loading, balancing catalytic efficiency with economic and environmental considerations [1]. The ethanol-water (1:1) solvent system has emerged as particularly advantageous from a green chemistry perspective, as it is inexpensive, stable, less volatile, non-toxic, and ecologically safer compared to pure alcohol solvents [1]. Control experiments conducted in the absence of this compound resulted in only trace amounts of product formation even after extended reaction times (8 hours), unequivocally demonstrating the essential catalytic role of this compound in facilitating this transformation [1].
The temperature profile of the reaction indicates that 70°C represents the optimal balance between reaction rate and product stability. Lower temperatures significantly slow the reaction kinetics, while higher temperatures may promote side reactions without substantial improvements in conversion rates. The catalyst efficiency of this compound surpasses many conventional acid catalysts for imidazole synthesis, as it avoids issues associated with strongly acidic conditions, such as equipment corrosion, safety hazards, and complex workup procedures [1].
The this compound-catalyzed protocol demonstrates remarkable functional group compatibility, efficiently accommodating electron-donating groups (methyl, methoxy, hydroxy), electron-withdrawing groups (nitro, chloro), and sterically hindered ortho-substituents on aromatic aldehydes [1]. This broad substrate scope renders the methodology particularly valuable for medicinal chemistry applications where molecular diversity is essential for structure-activity relationship studies. The successful extension to tetrasubstituted imidazoles further underscores the methodology versatility, enabling access to more complex and highly functionalized imidazole architectures that are prevalent in pharmaceutical agents and biologically active compounds.
The synthetic utility of this methodology is enhanced by its excellent chemoselectivity, as the reaction conditions preserve various functional groups that might be sensitive to strongly acidic or basic environments. The compatibility with the ethanol-water solvent system further expands the application potential, as this environmentally benign medium aligns with the principles of green chemistry and facilitates scale-up processes by reducing the environmental footprint and operational costs associated with solvent use and disposal [1].
Despite its considerable advantages, the this compound-catalyzed methodology presents certain technical limitations that researchers should consider. The reaction demonstrates reduced efficiency with aliphatic aldehydes, which may undergo competing side reactions under the reaction conditions. Additionally, strongly coordinating substituents on the aromatic aldehydes or amines may potentially interact with the cationic surfactant catalyst, modestly reducing reaction rates in some cases [1].
The extraction process, while straightforward, requires careful attention to ensure complete recovery of the product from the aqueous-ethanol mixture. For compounds with high water solubility, alternative workup procedures may need to be developed. Furthermore, the catalyst removal, though typically achieved during the workup and purification stages, should be verified when the products are intended for pharmaceutical applications, potentially requiring additional purification steps to eliminate residual catalyst [1].
This compound requires careful handling despite its widespread use in consumer products. The compound is classified as dangerous with hazard statements H301 (toxic if swallowed), H314 (causes severe skin burns and eye damage), and H400 (very toxic to aquatic life) [2]. Appropriate personal protective equipment including gloves, safety glasses, and lab coats should be worn when handling the pure compound. In case of skin contact, immediately remove contaminated clothing and wash affected area with plenty of water [2].
The reaction conditions involve elevated temperatures (70°C) which necessitate standard thermal safety precautions. Proper ventilation should be maintained, and heating should be conducted using equipment with temperature control and safety cut-offs. Although the ethanol-water solvent system is considerably safer than many organic solvents, standard fire safety precautions should still be observed due to the flammability of ethanol [1].
The green chemistry credentials of this methodology are significantly enhanced by the use of aqueous ethanol as the solvent system, which exhibits reduced environmental impact compared to pure alcohols or aprotic organic solvents [1]. The catalyst concentration of 10 mol% represents an efficient balance between activity and minimal usage, aligning with the principles of atom economy and waste reduction.
Waste management should include separate collection of aqueous and organic fractions. The aqueous layer containing residual this compound should not be released into aquatic systems without proper treatment due to its toxicity to aquatic organisms [2]. Organic fractions containing ethyl acetate should be collected for appropriate solvent recycling or disposal following institutional guidelines for halogenated waste, despite the relatively low environmental impact of ethyl acetate compared to many chlorinated solvents.
The this compound-catalyzed synthesis of imidazole derivatives represents a significant advancement in green methodology for heterocyclic compound synthesis. This protocol successfully addresses multiple green chemistry principles by utilizing a safe, aqueous ethanol solvent system, employing a biodegradable, commercially available catalyst, and operating under mild reaction conditions with excellent efficiency [1]. The methodology robustness is demonstrated by the high yields obtained across a broad range of substrates and the successful application to both trisubstituted and tetrasubstituted imidazole systems.
For researchers in pharmaceutical and medicinal chemistry, this methodology offers a practical and scalable alternative to conventional imidazole synthesis, avoiding the drawbacks of strongly acidic conditions, prolonged reaction times, and toxic metal catalysts. The operational simplicity of the one-pot procedure combined with the ease of product isolation and purification makes this method particularly attractive for the rapid generation of imidazole-based compound libraries for drug discovery and development programs.
This protocol outlines a method for the purification and crystallization of Benzethonium Chloride (BEC), a quaternary ammonium compound, to achieve high purity for pharmaceutical or research applications. The procedure is adapted from an industrial-scale synthesis patent and incorporates standard laboratory purification techniques.
The table below summarizes critical parameters for the crystallization process based on available data.
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Solvent | Acetone [1] | Purification and recrystallization. |
| Drying Temperature | 105°C [2] | To remove residual solvent and moisture to achieve constant weight. |
| Purity Assessment | ≥ 95.0% - 99.3% [1] [3] | Target purity for material used in analytical standards and synthesis. |
After purification, it is essential to confirm the identity and purity of the substance.
A common method for standardizing BEC solutions is titration with Sodium Lauryl Sulphate (SLS) [2].
For precise quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.
The following diagram summarizes the key stages of the purification and quality control process.
This compound (BZC) is a quaternary ammonium compound (CAS No. 121-54-0) with the molecular formula C₂₇H₄₂ClNO₂ and a molecular weight of 448.090 g/mol [1]. It is classified as a cationic surfactant with demonstrated antimicrobial properties against a broad spectrum of microorganisms. In pharmaceutical applications, BZC serves as a preservative and disinfectant in various products including eye drops, nasal sprays, topical solutions, and antiseptic formulations [2] [3]. Its chemical structure consists of a quaternary ammonium center with benzyl and phenoxyethoxyethyl groups, contributing to both its hydrophilic and lipophilic properties.
The analytical monitoring of BZC in pharmaceutical products is essential for several reasons: ensuring appropriate preservative concentrations for product stability and safety, verifying consistent manufacturing quality, and monitoring potential degradation products. High-performance liquid chromatography (HPLC) has emerged as the preferred analytical technique for BZC determination due to its superior accuracy, precision, and sensitivity compared to traditional titrimetric methods [4]. This document provides comprehensive application notes and detailed protocols for the HPLC analysis of this compound in various pharmaceutical matrices, supporting quality control procedures in pharmaceutical development and manufacturing.
Several HPLC methodologies have been developed and validated for the determination of this compound in pharmaceutical products. These methods can be broadly categorized into three approaches: reverse-phase chromatography, ion-pair chromatography, and mixed-mode chromatography. The selection of an appropriate method depends on several factors including the specific pharmaceutical matrix, available equipment, and required sensitivity. Below is a comprehensive comparison of these established methodologies:
Table 1: Summary of HPLC Methods for this compound Analysis
| Method Type | Mobile Phase Composition | Column Specifications | Detection | Linear Range | Primary Applications |
|---|---|---|---|---|---|
| Reverse-Phase [4] | Methanol/262 mM ammonium acetate (80:20, v/v) | Endcapped C18 column | DAD | 1.5-100 ppm | Anthrax Vaccine Adsorbed |
| Ion-Pair [5] | Acetonitrile/aqueous tetrabutylammonium hydrophosphate (5 mM) (65:35) | Zorbax SB C8 (150 × 4.6 mm, 3.5 μm) or Diaspher-110-Phenyl (150 × 4.6 mm, 5 μm) | Not specified | Not specified | Eye Drops |
| Mixed-Mode [1] | Acetonitrile/water/phosphoric acid; replace with formic acid for MS compatibility | Newcrom R1 (reverse-phase with low silanol activity) | UV or MS | Not specified | Pharmacokinetics, impurity isolation |
Based on comparative performance data, the reverse-phase method with methanol/ammonium acetate mobile phase demonstrates excellent recovery (100 ± 1.5%) with a limit of detection (LOD) of 0.5 ppm and a limit of quantitation (LOQ) of 1.5 ppm [4]. This method has been specifically validated for vaccine matrices but is adaptable to other pharmaceutical products. The procedure is as follows:
This method provides excellent peak symmetry and reproducible retention times for this compound, typically between 6-8 minutes under these conditions. System suitability requirements should include a relative standard deviation (RSD) of ≤2.0% for peak areas from six replicate injections and a tailing factor of ≤1.5.
Proper sample preparation is critical for accurate this compound quantification and varies significantly based on the pharmaceutical matrix. The following protocols address common product types:
Vaccines and Suspensions with Adjuvants [4]:
Eye Drops and Clear Solutions [5]:
Disinfectants and Concentrated Formulations [6]:
Primary Stock Solution (1000 μg/mL):
Working Standard Solutions:
Table 2: Calibration Standards Preparation Protocol
| Standard Concentration (μg/mL) | Volume of Stock Solution (mL) | Final Volume (mL) | Dilution Factor |
|---|---|---|---|
| 1.5 | 0.15 | 100 | 667 |
| 5 | 0.5 | 100 | 200 |
| 10 | 1.0 | 100 | 100 |
| 25 | 2.5 | 100 | 40 |
| 50 | 5.0 | 100 | 20 |
| 75 | 7.5 | 100 | 13.3 |
| 100 | 10.0 | 100 | 10 |
Prior to sample analysis, perform system suitability tests to ensure chromatographic performance:
HPLC methods for this compound determination should be thoroughly validated according to ICH guidelines. Key validation parameters and typical results are summarized below:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reported Results |
|---|---|---|---|
| Accuracy | Spiked recovery at 3 concentration levels (80%, 100%, 120% of target) | Recovery: 98-102% | 100 ± 1.5% [4] |
| Precision | Repeatability (n=6) and intermediate precision (different days/analysts) | RSD ≤ 2.0% | RSD < 2% [6] |
| Linearity | Calibration curve with ≥6 concentration points | R² ≥ 0.998 | R² = 0.997-0.999 [6] |
| Range | From LOQ to 120% of target concentration | Should demonstrate accuracy, precision, and linearity | 1.5-100 ppm [4] |
| Specificity | Resolution from placebo and known impurities | Resolution ≥ 2.0 | Achieved in vaccine matrix [4] |
| LOD | Signal-to-noise ratio 3:1 | Typically 0.1-0.5 μg/mL | 0.5 ppm [4] |
| LOQ | Signal-to-noise ratio 10:1 | Typically 0.5-1.5 μg/mL | 1.5 ppm [4] |
| Robustness | Deliberate variations in flow rate, temperature, mobile phase pH | System suitability still met | Robust to minor modifications [6] |
The following diagram illustrates the complete workflow for this compound HPLC analysis in pharmaceutical products:
Figure 1: HPLC Analysis Workflow for this compound in Pharmaceutical Products
This compound is classified with several hazard statements including Acute Toxicity (Category 3, Oral), Skin Corrosion (Category 1B), and Serious Eye Damage (Category 1) [2] [7]. Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling concentrated standards or samples. Reference standards should be stored at controlled room temperature (2-30°C) and protected from light [2].
The HPLC methods described in this application note provide reliable, accurate, and precise determination of this compound in various pharmaceutical matrices. The reverse-phase method with methanol/ammonium acetate mobile phase offers the best combination of sensitivity, reproducibility, and practicality for routine quality control applications. For complex matrices or specific requirements, ion-pair and mixed-mode chromatography provide viable alternatives. Proper sample preparation tailored to the specific pharmaceutical formulation is essential for accurate quantification. The validated methods comply with current pharmacopeial standards and can be adopted for pharmaceutical quality control, stability studies, and formulation development.
The solubility of this compound (BTC) varies significantly with the solvent and temperature. The following tables summarize the experimental mole-fraction solubility (x_exp) in different pure and binary solvents across a temperature range of 298.15 K to 318.15 K (25°C to 45°C) [1].
The table below lists the mole-fraction solubility of BTC in nine neat solvents. Solubility generally increases with temperature and is highest in methanol and acetic acid [1].
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Water | Acetic Acid | DMSO | DMF |
|---|---|---|---|---|---|---|---|---|---|
| 298.15 | 0.0661 | 0.0393 | 0.0290 | 0.0195 | 0.0236 | 0.00085 | 0.0550 | 0.0158 | Data |
| 303.15 | 0.0735 | 0.0464 | 0.0338 | 0.0232 | 0.0295 | 0.00104 | 0.0628 | 0.0183 | Missing |
| 308.15 | 0.0855 | 0.0553 | 0.0429 | 0.0269 | 0.0384 | 0.00117 | 0.0701 | 0.0235 | from |
| 313.15 | 0.0989 | 0.0639 | 0.0543 | 0.0321 | 0.0501 | 0.00125 | 0.0782 | 0.0268 | Source |
| 318.15 | 0.1130 | 0.0756 | 0.0701 | 0.0369 | 0.0651 | 0.00130 | 0.0859 | 0.0301 |
BTC solubility in methanol-water and ethanol-water mixtures can be finely tuned by adjusting the solvent composition. The data below shows the mole fraction solubility at different temperatures and organic solvent ratios (w is the mass fraction of the organic solvent in the mixture) [1].
| Solvent System | w (org.) | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
|---|---|---|---|---|---|---|
| Methanol + Water | 0.3 | 0.00349 | 0.00439 | 0.00548 | 0.00671 | 0.00809 |
| 0.5 | 0.0118 | 0.0147 | 0.0181 | 0.0218 | 0.0259 | |
| 0.7 | 0.0315 | 0.0381 | 0.0455 | 0.0537 | 0.0625 | |
| Ethanol + Water | 0.3 | 0.00166 | 0.00210 | 0.00262 | 0.00322 | 0.00389 |
| 0.5 | 0.00671 | 0.00838 | 0.0103 | 0.0125 | 0.0149 | |
| 0.7 | 0.0198 | 0.0242 | 0.0292 | 0.0348 | 0.0409 |
This is a standard method used to determine the solubility of solids like BTC in various solvents [1].
x) is calculated from the mass of the solute and the solvent.This method is crucial for obtaining accurate solutions for pharmaceutical testing, such as titrations [2].
Why does BTC precipitate from my aqueous solution? BTC can be incompatible with soaps and anionic detergents (like sodium lauryl sulfate). If your solution contains such components, they can form insoluble complexes and cause precipitation [3]. Furthermore, acids can cause BTC to precipitate from aqueous solutions with concentrations above 2% [3]. Check the composition of your buffer or medium for potential incompatible agents.
How should I handle and store BTC to ensure stability? BTC is hygroscopic (absorbs moisture from air) and may be sensitive to prolonged exposure to air and light [3].
My solubility results do not match the literature values. What could be wrong?
What should I do in case of a BTC spill?
The following diagram visualizes the key steps for determining BTC solubility using the gravimetric method, integrating preparation, measurement, and data analysis phases.
The Apelblat model is a semi-empirical equation widely used to correlate solid-liquid equilibrium and describe how a compound's solubility changes with temperature in various solvents [1] [2] [3]. It is valued for its accuracy in providing a thermodynamic foundation for process design.
A 2023 study measured the solubility of benzethonium chloride in several pure and binary solvents, correlating the experimental data using the Apelblat model [4]. The experiment followed a standard gravimetric method, and the model showed good agreement with the measured data.
The following workflow outlines the general procedure for determining solubility and correlating data with the Apelblat model, based on the methodologies described in the search results.
1. Prepare Saturated Solutions
2. Achieve Saturation Equilibrium
3. Sample and Analyze
4. Calculate Solubility
5. Correlate with the Apelblat Model
What does a high correlation coefficient (R²) for the Apelblat model indicate? A high R² value (typically >0.99) indicates that the model accurately describes the relationship between temperature and solubility for your system. It shows that the experimental data is well-fitted, and the model can be used for reliable interpolation within the studied temperature range [1] [2].
Why is the solubility of this compound higher in alcohols than in water? this compound has a large hydrophobic moiety and a charged ammonium group. Alcohols, being amphiphilic, can interact favorably with both the non-polar and ionic parts of the molecule. Water, a highly polar solvent, has poor solvating ability for the large hydrophobic part, leading to lower solubility [4] [6].
How do I choose between the Apelblat, van't Hoff, and λh models? The Apelblat model is often preferred for its high accuracy over a wide temperature range as it accounts for non-ideal behavior. The van't Hoff model is simpler and good for estimating thermodynamic properties but may be less accurate. The λh model has fewer parameters and can be useful for quick assessments. It is good practice to test multiple models and select the one with the best fit for your specific data set [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor model fitting (low R²) | Incorrect equilibrium (too short agitation time) or precipitation during sampling. | Ensure equilibrium by verifying constant concentration; pre-warm sampling tools [5] [3]. |
| Inconsistent solubility values | Solvent evaporation or decomposition of solute at higher temperatures. | Ensure vials are properly sealed; check thermal stability of this compound (e.g., via TGA) before experiments. |
| Unexpected solubility trend in solvent mixtures | Preferential solvation, where the solute is preferentially surrounded by one solvent more than the other. | Analyze the solvent shell around the solute using computational methods or spectroscopic techniques [4]. |
| Low solubility in all tested solvents | The solute inherently has a high crystal lattice energy. | Consider using a different polymorph of the compound or a co-crystal/salt formation approach to alter solid-state properties. |
The table below summarizes the key stability characteristics and storage conditions for Benzethonium Chloride based on available technical data.
| Property | Condition / Specification |
|---|---|
| General Stability | Stable for two weeks at temperatures up to 60°C (140°F) [1] |
| Melting Point | 163 - 165 °C (325 - 331 °F) [1] [2] |
| Sensitivity | Light-sensitive [1] |
| Hygroscopicity | Yes (Prolonged air exposure) [1] |
| Incompatibilities | Strong oxidizing agents, soap, anionic detergents, nitrates [1]. Acids cause precipitation from solutions >2% [1]. |
| Recommended Storage | • Tightly closed container [1] • Inert atmosphere [1] • Refrigerated temperatures [1] • Protection from light [1] |
For researchers studying the solution behavior and stability of this compound, the following experimental approaches are cited from the literature.
A study used six methods to analyze the micellization of this compound in aqueous solution as a function of temperature (20–50°C) [3].
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Precipitation from Solution | Solution is acidic (for concentrations >2%) [1] | Adjust and maintain solution pH. Check for anionic contaminant incompatibility [1]. |
| Unexpected Reaction or Decomposition | Contact with incompatible materials (strong oxidizers, soaps, nitrates) [1] | Review chemical environment; ensure use of clean, compatible glassware and materials. |
| Loss of Efficacy / Chemical Degradation | Prolonged exposure to heat, air (hygroscopic), or light [1] | Verify adherence to storage conditions: tight container, inert atmosphere, refrigeration, and light protection [1]. |
| Difficulty in Analysis | Interaction with anionic polymers or detergents [2] | Note that this compound can form precipitates with anionic polymers, which can also be used as an analytical tool to estimate polymer concentration [2]. |
The following diagram outlines a logical workflow for assessing the stability of this compound in a solution, incorporating the experimental methods mentioned.
Here are answers to some common technical questions:
1H NMR, 13C NMR, and FT-IR spectroscopy, which have been used in research to identify and characterize BTC [3].Effective crystallization begins with understanding the solute's behavior in different solvents. The following table provides the experimental mole-fraction solubility of BTC in various pure solvents, which is essential for selecting an appropriate recrystallization solvent [1].
| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K |
|---|---|---|---|---|---|
| Methanol | 0.0661 | 0.0735 | 0.0855 | 0.0989 | 0.1130 |
| Ethanol | 0.0393 | 0.0464 | 0.0553 | 0.0639 | 0.0756 |
| 1-Propanol | 0.0290 | 0.0338 | 0.0429 | 0.0543 | 0.0701 |
| 2-Propanol | 0.0195 | 0.0232 | 0.0269 | 0.0321 | 0.0369 |
| 1-Butanol | 0.0236 | 0.0295 | 0.0384 | 0.0501 | 0.0651 |
| Water | 0.0085 | 0.0104 | 0.0117 | 0.0125 | 0.0130 |
| Acetic Acid | 0.0550 | 0.0628 | 0.0701 | 0.0782 | 0.0859 |
| DMSO | 0.0158 | 0.0183 | 0.0235 | 0.0268 | 0.0301 |
| DMF | 0.0211 | 0.0257 | 0.0325 | 0.0413 | 0.0526 |
The thermodynamic parameters of dissolution provide further insight into the crystallization process. The positive values for the enthalpy of solution (ΔHsol) across all solvents indicate that the dissolution of BTC is an endothermic process [1]. This confirms why solubility increases with temperature. The entropy of solution (ΔSsol) is also positive, suggesting an increase in disorder when BTC dissolves.
The following workflow outlines a general method for the recrystallization of Benzethonium Chloride, for instance from ethanol.
Detailed Procedure:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Solvent volume too large; insufficient cooling. | Use the minimum amount of hot solvent needed for dissolution; ensure final cooling in an ice bath. |
| Poor Crystal Formation (Oiling Out) | Too rapid supersaturation; cooling too fast. | Re-dissolve and cool more slowly; use a different solvent or solvent-antisolvent pair. |
| Colored Impurities in Product | Presence of colored co-deposits. | Use decolorizing carbon (activated charcoal) during the hot filtration step. |
| Crystals Do Not Form | Lack of nucleation sites; solution not supersaturated. | Scratch the inside of the flask with a glass rod; "seed" with a small authentic BTC crystal. |
A significant challenge is biofilm-mediated tolerance. Bacteria in biofilms can be exponentially more tolerant to antimicrobials than their free-floating (planktonic) counterparts [1] [2].
| Measurement | Planktonic Cells (MIC/MBC) | Biofilm-Embedded Cells (MBIC/MBEC) |
|---|
| Definition | MIC: Inhibits planktonic growth. MBC: Kills planktonic cells. | MBIC: Inhibits biofilm formation. MBEC: Eradicates mature biofilm. | | Typical Result | Lower concentrations are effective. | Concentrations can be 100 to 1000 times higher than for planktonic cells [1]. | | Significance | Measures effect on free-living bacteria. | Essential for applications involving surface contamination, as biofilms are the predominant growth state in nature and on grafts [1] [2]. |
The following diagram outlines a general broth microdilution method, which is a core technique you can adapt for benzethonium chloride [3] [1] [2].
This protocol adapts the CLSI broth microdilution method [3] [1].
Preparation of Bacterial Inoculum
Preparation of Biocide Dilutions
Inoculation and Incubation
MIC Determination
MBC Determination
| Problem | Possible Cause | Solution |
|---|---|---|
| Unreliable MIC results | Incorrect inoculum density. | Verify density using a spectrophotometer and confirm via viable counting [1]. |
| Biocide binding to plastic plates. | Use glass-coated plates or include controls for binding potential [2]. | |
| Chemical degradation of biocide. | Prepare fresh stock solutions and check stability under test conditions. | |
| High MBC values or failure to kill | Presence of persister cells or small-colony variants. | Use a standardized vortexing step before sub-culturing to disperse aggregates [1]. |
| Biofilm formation during test. | Consider adding an MBEC assay if surface growth is suspected [1] [2]. | |
| No activity at any concentration | Incompatibility with test medium. | Check for neutralization of the biocide by media components (e.g., lecithin, polysorbates). |
| Contaminated stock. | Re-prepare biocide stock from a fresh source and ensure sterility. |
Q1: Why are there no formal CLSI breakpoints for this compound? Biocides are used at high in-use concentrations as antiseptics and disinfectants, not as systemic therapeutics. Regulatory frameworks and research have historically focused on antibiotics, leading to a lack of established breakpoints for most biocides [2].
Q2: How do I report susceptibility to this compound without official breakpoints? Report the actual MIC/MBC values. It is crucial to compare your test strains against appropriate control strains (e.g., S. aureus ATCC 29213) and include quality control ranges if available. Contextualize findings by comparing MIC/MBC to the expected in-use concentration [2].
Q3: How can I test the effect of this compound on biofilms? You will need to perform specific biofilm assays. Common methods include:
The table below summarizes the primary mechanisms by which benzethonium chloride (BEC) exposure can lead to antimicrobial resistance, along with key experimental evidence.
| Mechanism | Experimental Evidence / Observed Effect | Key Genes or Mutations Involved | Reference |
|---|
| Co-selection of Resistance Genes | Long-term exposure in a biofilm nitrification system selected for both disinfectant and antibiotic resistance genes. | Disinfectant Resistance Genes (DRGs): qacEdelta1, qacH (efflux pumps).
Antibiotic Resistance Genes (ARGs): aadA, aac(6')-Ib, blaTEM (antibiotic deactivation). | [1] [2] |
| Efflux Pump Upregulation | Exposure to sub-inhibitory concentrations of the related QAC benzalkonium chloride (BAC) led to overexpression of multidrug efflux pumps in Pseudomonas aeruginosa. | mexCD-oprJ multidrug efflux pump. | [3] |
| Cell Membrane Alteration | Experimental evolution of E. coli under periodic BAC disinfection selected for tolerant mutants with reduced cell surface charge. | Mutations in the lpxM locus (involved in lipid A biosynthesis). | [4] |
| Impact on Microbial Community | BEC exposure reduced bacterial diversity in complex microbial microcosms (e.g., wastewater biofilms), potentially enriching for resistant and pathogenic strains. | Enrichment of opportunistic pathogens like Pseudomonas and bacteria genera Klebsiella, Enterobacter, Citrobacter. | [1] [3] [2] |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations into BEC and antimicrobial resistance.
This protocol is adapted from studies that used a Sequencing Moving Bed Biofilm Reactor (SMBBR) to assess the long-term impact of BEC on a nitrifying biofilm community over 231 days [1] [2].
1. Reactor Setup & Operation:
2. Performance Monitoring:
3. Microbial Community Analysis:
amoA for AOB) and target resistance genes (e.g., qac genes for disinfectant resistance, aadA for antibiotic resistance).4. Data Analysis:
The workflow below illustrates the key steps and decision points in this long-term biofilm community experiment.
This protocol is based on a study that evaluated the efficacy of various disinfectants, including QACs, to not only inactivate bacteria but also damage their antibiotic resistance genes [5].
1. Surface Inoculation:
2. Disinfection Treatment:
3. Post-Treatment Analysis:
mecA in MRSA). Significant reduction in qPCR signal indicates damage to the target DNA.Problem: Inconsistent or low persistence rates in time-kill assays.
Problem: No significant change in Minimum Inhibitory Concentration (MIC) is observed after BEC exposure.
Problem: Difficulty distinguishing between co-resistance and cross-resistance in genetic analysis.
Problem: Uncertainty in choosing a disinfectant control that effectively degrades DNA.
Efflux pumps are membrane proteins that export toxic substances, including disinfectants, from bacterial cells. The table below summarizes key efflux pumps associated with reduced susceptibility to Benzalkonium Chloride (BAC) in various bacteria.
Table 1: Key Efflux Pumps Conferring Reduced Susceptibility to Benzalkonium Chloride (BAC)
| Efflux Pump / Gene | Bacterial Species | Regulator(s) | Key Substrates (Besides BAC) | Primary Evidence |
|---|---|---|---|---|
| MdrL | Listeria monocytogenes | Not specified in studies | Macrolides, cefotaxime, ethidium bromide, heavy metals [1] | Gene expression significantly increased in adapted strains; inhibition by reserpine reversed resistance [1]. |
| AdeABC | Acinetobacter baumannii | AdeRS, BaeSR [2] | Aminoglycosides, fluoroquinolones, β-lactams, chloramphenicol, tetracyclines, tigecycline [2] | Listed as a substrate for this RND-family pump in comprehensive reviews [2]. |
| qacA/B & qacC/smr | Staphylococcus spp. (e.g., S. epidermidis) | Chromosomal or plasmid-borne [3] | Ethidium bromide, other QACs, and intercalating dyes [3] | Detection frequency and MIC of BAC significantly correlated with presence of these genes [3]. |
| qacEΔ1 | Klebsiella pneumoniae | Plasmid-borne [4] [5] | Other QACs and disinfectants [4] [5] | Gene detected in a high percentage (62%) of clinical MDR isolates [4] [5]. |
| cepA | Klebsiella pneumoniae | Chromosomal [4] [5] | Chlorhexidine [4] [5] | Gene detected in a high percentage (72%) of clinical MDR isolates and associated with extensive drug resistance [4] [5]. |
Here are core methodologies adapted from recent studies for investigating efflux pump-mediated resistance to QACs.
The broth microdilution method is the standard for determining MIC [4] [5] [3].
Using an efflux pump inhibitor (EPI) like reserpine can confirm the role of efflux mechanisms [1].
Conventional Polymerase Chain Reaction (PCR) is used to detect specific resistance genes [4] [5] [3].
This workflow visualizes the key experimental steps to confirm efflux pump-mediated resistance:
Q1: What is the difference between biocide resistance, tolerance, and persistence?
Q2: Can resistance to QACs like BAC lead to cross-resistance to antibiotics? Yes, this is a significant concern. Many efflux pumps are multidrug transporters. Exposure to QACs can select for mutants that overexpress these pumps, leading to reduced susceptibility to clinically important antibiotics such as fluoroquinolones, beta-lactams, and aminoglycosides [9] [2] [6].
Q3: Where can I find the exact primer sequences for detecting efflux pump genes? The primary research articles cited often provide primer sequences in their "Methods" section or supplementary materials. For example, studies on qacA/B and qacC/smr in Staphylococcus provide specific primer sequences for amplification [3].
While benzethonium chloride itself can cause contact dermatitis [1], its significance for researchers lies in its structural similarity to other quaternary ammonium compounds (QACs). The primary hypothesis is that prior exposure to QACs in consumer products can sensitize individuals, leading to IgE-mediated anaphylactic reactions upon first exposure to NMBAs during surgery [2].
The table below summarizes key QACs and their relevance to cross-reactivity.
| Compound Name | CAS Number | Common Uses | Role in Hypersensitivity |
|---|---|---|---|
| This compound | 121-54-0 [3] | Skin disinfectants, cosmetics, antiseptics [3] | Potential cross-reactor; can cause contact dermatitis [1] |
| Benzalkonium Chloride (BAC) | 63449-41-2 [2] | Disinfectants, fabric softeners, eye drops, pharmaceuticals [2] [1] | Known irritant and sensitizer; well-documented cause of allergic contact dermatitis [1] [4] |
| Dialkyldimethylammonium (DDA-type) | 7173-51-5 (for DDAC) [2] | Disinfectants/detergents in hospitals, wood treatment, algicides [2] | Used as an adjuvant in veterinary/experimental vaccines; implicated in immune sensitization [2] |
| Cetylpyridinium Chloride | 6004-24-6 [2] | Oral care products (mouthwash, toothpaste), nasal sprays, throat lozenges [2] | A QAC that should be avoided in cases of known allergy to other QACs like BAC [1] |
For researchers, it is critical to know that sensitization to one QAC can lead to reactions with others. The following compounds are documented as potential cross-reactors for individuals sensitized to benzalkonium chloride, and this list is highly relevant for this compound due to their shared chemical structure [1]:
For research and diagnostic purposes, here are the key methodologies cited in the literature.
Patch testing is the primary method to diagnose delayed-type (Type IV) hypersensitivity to QACs [1].
The precise mechanism for IgE-mediated (Type I) anaphylaxis is still under investigation. However, research suggests the following pathway can be explored in laboratory settings. The diagram below illustrates the proposed cellular and molecular mechanism of hypersensitivity reactions to Quaternary Ammonium Compounds (QACs).
To investigate this in the lab, consider these approaches:
Q1: What is the risk of an anaphylactic reaction to this compound in a topical product? The risk of a true, IgE-mediated anaphylactic reaction from topical this compound is considered very low. The more common immune reaction is allergic contact dermatitis (a delayed-type hypersensitivity) [1]. However, the scientific concern revolves around sensitization, where topical exposure may prime the immune system to react to structurally similar compounds like NMBAs [2].
Q2: Our drug formulation contains this compound as a preservative. What should we consider for preclinical safety? You should consider:
Q3: A researcher in our lab has developed contact dermatitis from a disinfectant. What is the protocol?
Why is my benzethonium chloride solution failing to prevent Pseudomonas contamination? Bacterial tolerance is a key reason. Pseudomonas aeruginosa can develop reduced susceptibility to quaternary ammonium compounds (QACs) like benzalkonium chloride through several mechanisms [1] [2]:
Does biofilm formation affect this compound's efficacy? Yes, significantly. Biofilms are structured communities of bacteria encapsulated in a self-produced matrix. This extracellular polymeric substance (EPS) acts as a diffusion barrier, restricting the entry of antimicrobial agents, including disinfectants [3]. Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobials than their planktonic (free-floating) counterparts.
Can bacteria resistant to this compound also resist antibiotics? Yes, there is a concern for cross-resistance. The genetic and physiological mechanisms that bacteria develop to tolerate QACs (e.g., efflux pumps, membrane alterations) can also reduce their susceptibility to certain antibiotics, potentially contributing to the broader challenge of antimicrobial resistance [1].
| Potential Cause | Diagnostic Tests | Recommended Action |
|---|---|---|
| Development of bacterial tolerance/resistance | Minimum Inhibitory Concentration (MIC) determination against planktonic and biofilm cells [4]. | Rotate or combine disinfectants with different mechanisms of action (e.g., alcohols, peroxygen compounds). |
| Biofilm formation on surfaces or equipment | Crystal violet biofilm assay on relevant surfaces [5]. SEM imaging to visualize biofilm structure [5]. | Implement mechanical cleaning to physically disrupt the biofilm matrix before disinfection. |
| Use of sub-lethal disinfectant concentrations | Validate concentration and stability in solution. | Ensure the working concentration is at an effective level (e.g., 0.1-0.2% for some applications [6]) and prepared correctly. |
This protocol helps determine the lowest concentration of this compound that prevents visible growth of your bacterial strain.
This protocol assesses the biofilm-forming capacity of isolates and can be used to test anti-biofilm agents.
The following diagram outlines a logical pathway for troubleshooting a contamination issue in the lab.
To minimize the risk of contamination and resistance development:
The following quantitative data is from a 2025 study on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines [1] [2]:
| Experimental Assay | Cell Line / Model | Key Findings on Efficacy | Proposed STAT3 Inhibition Mechanism |
|---|---|---|---|
| CCK-8 Proliferation | CAL27, FaDu, TU686, TU177 | Significant inhibition of cell proliferation in a dose- and time-dependent manner [1] [2]. | - |
| Colony Formation | FaDu, CAL27 | Reduced colony-forming survival after treatment with 2-3 μM BZN [1] [2]. | - |
| Apoptosis Assay | FaDu, CAL27 | Induced apoptosis after 48h treatment with 30-45 μM BZN [1] [2]. | - |
| Wound Healing & Migration | FaDu, CAL27 | Inhibited cell migration and wound closure at 10-20 μM BZN [1] [2]. | - |
| In Vivo Tumor Model | MOC1 mouse model | Markedly suppressed tumor growth [1] [2]. | - |
| Mechanistic Study | FaDu, CAL27 | - | Directly binds to STAT3's SH2 domain, inhibiting dimerization and nuclear translocation of p-STAT3, downregulating MCL-1 [1] [2]. |
For researchers looking to replicate or compare findings, here are the methodologies used in the cited study for BZN [1] [2]:
The current search results do not provide specific experimental data for STATTIC. However, for context, it is widely recognized in scientific literature that STATTIC is a well-known, non-peptide small molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.
The diagram below illustrates the normal STAT3 signaling pathway and the proposed mechanism by which Benzethonium Chloride inhibits it.
To create a complete and objective comparison guide, you will need to find data on STATTIC that matches the assays used for BZN. Here is a suggested path forward:
| Cancer Type | Cell Lines Tested | Key Cytotoxic Effects & Metrics (IC₅₀ / Efficacy) | Proposed Primary Mechanism of Action |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL27, FaDu, TU686, TU177, MOC1 (in vivo) | - Inhibited proliferation & migration [1] [2]
The conclusive data in the table above is generated through standard, rigorous preclinical methodologies. Here are the details of the key experiments cited.
The research indicates that BZN induces cancer cell death through distinct primary pathways depending on the cancer type. The following diagram visualizes these two key mechanisms:
For researchers, the data suggests several promising directions and important considerations:
Benzethonium chloride is recognized for its potential to cause allergic reactions, though it is often characterized as a less common allergen compared to other compounds.
For researchers designing experiments, the standard methodology for diagnosing allergic contact dermatitis is patch testing [4]. The table below outlines the general protocol:
| Step | Description | Key Considerations |
|---|---|---|
| 1. Allergen Preparation | Allergens are applied in chambers on hypoallergenic adhesive strips. | Liquid allergens (e.g., Benzalkonium Chloride 0.1% aqueous) are dropped onto filter paper; petrolatum-based allergens are squeezed directly [2] [3]. |
| 2. Application | Panels are applied to the patient's upper back. | Patches must be clearly labeled. They are typically left in place for 48 hours [4]. |
| 3. Reading | Reactions are assessed after patch removal (Day 2) and again later (Day 4/7). | Graded using International Contact Dermatitis Research Group criteria. Weak positive reactions to certain irritants like benzalkonium chloride should be interpreted cautiously [2] [4]. |
The following diagram illustrates the patch testing workflow and result interpretation logic.
The lack of this compound in baseline series suggests it may be a lower priority for routine screening, but it remains important for targeted investigations.
| QAC Compound | Impact on Antibiotic Resistance Gene Transfer (Natural Transformation) | Environmental Persistence & Biodegradability | Ecological Toxicity & Notes |
|---|---|---|---|
| Benzethonium Chloride (BZT) | Suppresses natural transformation [1] | Not readily biodegradable [2] | Considered to have a lower ecological risk profile in modeled scenarios [2]. |
| Benzalkonium Chloride (BAC) | Significantly promotes (0.001–1.0 mg/L) [1] | Readily biodegradable [2] | Frequently detected in environment [1] [3]. Toxic to aquatic life; linked to reproductive toxicity in mammals [4] [5] [6]. |
| Didecyldimethylammonium Chloride (DDAC) | Significantly promotes natural transformation [1] | -- | Often used in mixtures with ADBAC; similar health and environmental concerns [4] [7]. |
| Cetyltrimethylammonium Bromide (CTAB) | Suppresses natural transformation [1] | -- | -- |
| Tetraethylammonium Bromide (TEAB) | Suppresses natural transformation [1] | -- | -- |
For researchers, the specific experimental conditions and observed data are critical for assessing these comparisons.
A 2025 study directly investigated the effects of various QACs on the horizontal transfer of extracellular antibiotic resistance genes (ARGs) via natural transformation [1].
A 2022 ecological risk analysis assessed the safety of BAC, BZT, and PCMX based on environmental fate and toxicity data [2].
The following diagram illustrates the primary environmental pathways and mechanisms through which QACs like BAC impact ecosystems, particularly focusing on the promotion of antimicrobial resistance (AMR).
The experimental data indicates that BZT may be a preferable alternative to BAC or DDAC in scenarios where the primary concern is minimizing the promotion of antibiotic resistance through natural transformation. However, its persistence requires careful consideration.
| Cancer Type | Model System (Cell Line) | Dosage & Route | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | A549 xenograft in nude mice | 5 mg/kg (i.p.) or 10 mg/kg (p.o.), every 2 days | Significantly delayed tumor growth; decreased Ki-67 proliferation index; increased apoptosis; no obvious toxicity to vital organs. | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | MOC1 syngeneic in immunocompetent mice | 5 mg/kg, i.p., daily for 5 days | Markedly suppressed subcutaneous tumor growth. | [2] |
| Head and Neck Cancer (FaDu) | FaDu xenograft in SCID mice | 5 mg/kg, i.p., daily for 5 days | Ablated tumor-forming ability of cells; delayed growth of established xenograft tumors. | [3] [4] [5] |
The robust antitumor effects shown in the table are supported by standardized and well-established in vivo methodologies. Here is a detailed breakdown of the key experimental protocols used in these studies.
This is the primary model used to evaluate BZN's efficacy. The general workflow involves implanting human or mouse cancer cells into mice and then treating them with BZN once tumors are established.
The in vivo findings are often complemented by in vitro experiments that elucidate the mechanism of action.
Research suggests BZN fights cancer through multiple signaling pathways, which may vary by cancer type. The following diagram synthesizes the key mechanisms reported.
The collective evidence strongly supports this compound as a repurposable anticancer agent with efficacy in preclinical in vivo models. Its ability to target multiple pathways and enhance the effect of existing drugs makes it a compelling candidate for further translational research.
A large 2022 systematic review directly investigated the potential for BZT and other antiseptics to confer antimicrobial resistance. The key findings relevant to your query are summarized below [1]:
| Aspect | Finding for Benzethonium Chloride (BZT) |
|---|---|
| Available Literature | Very limited; only 18 of 230 analyzed articles concerned BZT (and chloroxylenol). |
| Conclusion on AMR Impact | The limited literature does not allow a conclusion that BZT negatively impacts emerging bacterial resistance in practice. |
| General Biocide Resistance | Bacterial decreased susceptibility to cationic agents like Quaternary Ammonium Compounds (QACs, which include BZT) is widely reported in vitro, often associated with efflux pumps. |
| Clinical Relevance | For all biocides studied, the clinical relevance of in vitro findings (e.g., elevated MICs) is unclear and was not established in the majority of studies. |
Although direct data on BZT is scarce, research on a related QAC, benzalkonium chloride (BKC), is extensive. The following protocol, synthesized from studies on BKC and other biocides, provides a robust methodology you can adapt to experimentally investigate BZT's role in efflux pump gene expression [2] [3].
Objective: To determine if exposure to sub-inhibitory concentrations of this compound induces overexpression of multidrug efflux pump genes in bacteria.
The diagram below illustrates the logical workflow of the experimental protocol described above, from bacterial adaptation to data interpretation.
To summarize the available information and guide your research:
Corrosive;Acute Toxic;Irritant;Environmental Hazard